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Foundational

An In-depth Technical Guide to the Stereochemistry and Spatial Arrangement of trans-2-Ethynylcyclohexan-1-ol

Abstract trans-2-Ethynylcyclohexan-1-ol is a fascinating molecule whose three-dimensional structure is governed by a delicate interplay of steric hindrance, stereoelectronic effects, and non-covalent interactions. As a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

trans-2-Ethynylcyclohexan-1-ol is a fascinating molecule whose three-dimensional structure is governed by a delicate interplay of steric hindrance, stereoelectronic effects, and non-covalent interactions. As a substituted cyclohexane, its conformational preference dictates its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the stereochemical and conformational landscape of this molecule. We will dissect the competing factors that determine the stability of its chair conformers—specifically, the sterically favored diequatorial arrangement versus a potentially hydrogen-bond-stabilized diaxial form. This analysis is supported by a discussion of validation methodologies, including nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, providing researchers with a robust framework for studying this and related systems.

Foundational Stereochemistry: Defining the Chiral Landscape

The structure of trans-2-ethynylcyclohexan-1-ol features a cyclohexane ring with two substituents: a hydroxyl (-OH) group at position C1 and an ethynyl (-C≡CH) group at position C2. The designation "trans" indicates that these two substituents are on opposite sides of the ring plane.

This arrangement creates two stereocenters at C1 and C2. Consequently, trans-2-ethynylcyclohexan-1-ol is a chiral molecule that exists as a pair of non-superimposable mirror images, known as enantiomers. The absolute configurations of these enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (1R,2S) and (1S,2R).[1][2]

Figure 1: Enantiomers of trans-2-ethynylcyclohexan-1-ol.

Conformational Analysis: A Dichotomy of Forces

The spatial arrangement and reactivity of cyclohexane derivatives are dominated by the equilibrium between their two chair conformations. For a trans-1,2-disubstituted cyclohexane, this equilibrium exists between a diequatorial (e,e) and a diaxial (a,a) conformer.[3][4] The preferred conformation is the one that minimizes the overall steric and electronic strain.

The Diequatorial (e,e) Conformer: A Steric Preference

In the vast majority of substituted cyclohexanes, there is a strong energetic preference for substituents to occupy the more spacious equatorial positions. Placing a substituent in an axial position introduces destabilizing steric interactions with the two other axial hydrogens on the same face of the ring. These unfavorable interactions are known as 1,3-diaxial interactions.

For trans-2-ethynylcyclohexan-1-ol, the diequatorial conformer places both the hydroxyl and the linear, sterically slender ethynyl group in equatorial positions. This arrangement avoids any significant 1,3-diaxial strain, making it the sterically favored conformation based on classical conformational analysis principles.[5]

The Diaxial (a,a) Conformer: The Intramolecular Hydrogen Bonding Hypothesis

While the diaxial conformer is sterically disfavored due to 1,3-diaxial interactions, it presents a unique opportunity for intramolecular stabilization. In the (a,a) conformation, the axial hydroxyl group (a hydrogen bond donor) is positioned in close proximity to the π-electron cloud of the axial ethynyl group (a hydrogen bond acceptor). This spatial arrangement is conducive to the formation of an O-H···π intramolecular hydrogen bond.[6][7]

Such non-covalent interactions can provide significant stabilization (2-5 kcal/mol), potentially offsetting the steric penalty of the diaxial arrangement.[8] The existence and strength of this hydrogen bond are critical in determining the position of the conformational equilibrium.

The Conformational Equilibrium: A Solvent-Dependent Balance

The ultimate spatial arrangement of trans-2-ethynylcyclohexan-1-ol is dictated by the equilibrium between the diequatorial and diaxial forms. The position of this equilibrium is not fixed and is highly sensitive to the molecular environment, particularly the solvent.

  • In non-polar, aprotic solvents (e.g., CCl₄, cyclohexane), the internal O-H···π hydrogen bond is not in competition with solvent interactions. In this environment, the stabilization afforded by the hydrogen bond is maximized, potentially making the diaxial conformer a significant or even the major component of the equilibrium.[9]

  • In polar, protic or hydrogen-bond accepting solvents (e.g., DMSO, methanol), the solvent molecules can form strong intermolecular hydrogen bonds with the solute's hydroxyl group.[8] This intermolecular interaction directly competes with and disrupts the intramolecular O-H···π bond, thereby destabilizing the diaxial conformer. Consequently, in such solvents, the equilibrium is expected to shift decisively toward the sterically favored diequatorial conformer.

G start Structural Elucidation of trans-2-Ethynylcyclohexan-1-ol nmr Protocol 1: NMR Spectroscopy start->nmr comp Protocol 2: Computational Modeling start->comp nmr_a Acquire spectrum in non-polar solvent (CDCl₃) nmr->nmr_a nmr_b Acquire spectrum in polar solvent (DMSO-d₆) nmr->nmr_b comp_a Optimize conformers (gas phase) comp->comp_a comp_b Optimize conformers (PCM solvent model) comp->comp_b analysis Integrated Analysis nmr_a->analysis ³J_H1H2 value nmr_b->analysis ³J_H1H2 value comp_a->analysis ΔE (gas) comp_b->analysis ΔE (solvent) conclusion Determine Dominant Conformer and Influence of H-Bonding analysis->conclusion

Figure 3: Integrated workflow for conformational analysis.

Conclusion

The spatial arrangement of trans-2-ethynylcyclohexan-1-ol is a textbook example of how subtle, non-covalent forces can challenge classical steric predictions. While the diequatorial conformer is favored on steric grounds, the diaxial conformer possesses the unique ability to form a stabilizing O-H···π intramolecular hydrogen bond. The dominant conformation in any given environment is therefore a direct consequence of the balance between minimizing 1,3-diaxial strain and maximizing this hydrogen bonding interaction. This balance is exquisitely sensitive to the solvent, with non-polar environments favoring the hydrogen-bonded diaxial conformer and polar environments shifting the equilibrium to the diequatorial conformer. A combined approach using high-resolution NMR spectroscopy and computational chemistry provides a powerful and self-validating methodology to probe this fascinating stereochemical system, offering critical insights for researchers in drug design and synthetic chemistry.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Juaristi, E. (1995). Conformational Behavior of Six-Membered Rings. VCH Publishers.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med. Chem. Commun., 2, 669-674. Available at: [Link]

  • Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. John Wiley & Sons.
  • Gröger, H. (2011). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Chirality (Vol. 5, pp. 273-298). Elsevier.
  • Sloop, J. C. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 2(2), 20-27. Available at: [Link]

  • Rivelino, R., et al. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1771-1776. Available at: [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: an opportunity for improved design in medicinal chemistry. Medicinal Chemistry Communications, 8(2), 247-258. Available at: [Link]

  • Alkorta, I., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(15), 2828. Available at: [Link]

  • Freitas, M. P., et al. (2016). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclohexen-1-ol. The Journal of Physical Chemistry A, 120(1), 74-80. Available at: [Link]

  • PubChem. (n.d.). 2-Ethynylcyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conformational analysis of cyclohexanes. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of trans-2-Ethynylcyclohexan-1-ol

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of trans-2-ethynylcyclohexan-1-ol, a molecule of significant interest in synthetic and medicinal chemistry. By dissecting its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of trans-2-ethynylcyclohexan-1-ol, a molecule of significant interest in synthetic and medicinal chemistry. By dissecting its conformational isomers, this document elucidates the intricate interplay of steric and electronic factors that govern their relative energies. We delve into the critical role of intramolecular hydrogen bonding, particularly the less common O-H···π interaction, and its impact on the conformational equilibrium. This guide presents a theoretical framework for understanding the stability of this molecule, supported by analogous experimental data and computational insights. Detailed experimental and computational protocols are provided to enable researchers to determine the thermodynamic parameters of this and related systems. This work is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of complex molecules where stereochemical control and conformational preference are paramount.

Introduction: The Significance of Substituted Cyclohexanols in Drug Discovery

Cyclohexane rings are ubiquitous structural motifs in a vast array of biologically active molecules and pharmaceuticals. Their rigid, well-defined chair conformations provide a scaffold for the precise three-dimensional arrangement of functional groups, which is critical for molecular recognition and binding to biological targets. The introduction of substituents, such as hydroxyl and ethynyl groups, not only imparts specific chemical reactivity but also profoundly influences the molecule's conformational preferences and, consequently, its overall thermodynamic stability.

trans-2-Ethynylcyclohexan-1-ol presents a fascinating case study in conformational analysis. The trans relationship of the two substituents on the cyclohexane ring allows for two principal chair conformations: a diequatorial and a diaxial form. The thermodynamic stability of each conformer is dictated by a delicate balance of competing energetic factors, including steric hindrance and intramolecular interactions. A thorough understanding of these factors is crucial for predicting the predominant conformation and, by extension, the molecule's biological activity and physical properties. This guide aims to provide an in-depth exploration of the thermodynamic landscape of trans-2-ethynylcyclohexan-1-ol.

Conformational Analysis of trans-2-Ethynylcyclohexan-1-ol

The thermodynamic stability of trans-2-ethynylcyclohexan-1-ol is primarily determined by the relative energies of its two chair conformers: the diequatorial (e,e) and the diaxial (a,a) conformer. The equilibrium between these two forms is dynamic, and the population of each conformer at a given temperature is governed by the Gibbs free energy difference (ΔG°) between them.

Caption: Conformational equilibrium of trans-2-ethynylcyclohexan-1-ol.

Steric Considerations: A-Values

A fundamental approach to estimating the steric strain in substituted cyclohexanes is the use of "A-values," which represent the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane.[1]

SubstituentA-Value (kcal/mol)
-OH~0.9
-C≡CH~0.41

The A-value for the hydroxyl group is significantly larger than that of the ethynyl group, indicating that an axial hydroxyl group imparts greater steric strain than an axial ethynyl group. The linear geometry of the ethynyl group minimizes its steric interactions with the syn-axial hydrogens on the cyclohexane ring. Based solely on steric considerations, one would predict that the diequatorial conformer, which avoids any axial placement of the substituents, would be significantly more stable than the diaxial conformer.

The Decisive Role of Intramolecular Hydrogen Bonding

While steric effects favor the diequatorial conformer, the potential for intramolecular hydrogen bonding can dramatically alter the energetic landscape. In the diaxial conformation of trans-2-ethynylcyclohexan-1-ol, the axial hydroxyl group (the hydrogen bond donor) is spatially proximate to the axial ethynyl group (the hydrogen bond acceptor). This proximity allows for the formation of an intramolecular O-H···π hydrogen bond, where the electron density of the alkyne's triple bond acts as the hydrogen bond acceptor.[2][3]

This type of hydrogen bonding has been shown to be a significant stabilizing interaction in similar systems, such as 2-cyclohexen-1-ol, where the O-H···π interaction with the double bond is the dominant factor in determining the most stable conformation.[2] The stabilization energy from such an interaction can be on the order of 1-3 kcal/mol, which is substantial enough to counteract the steric preference for the diequatorial arrangement.

In the diequatorial conformer, the hydroxyl and ethynyl groups are positioned too far apart for an intramolecular hydrogen bond to form. Therefore, the diaxial conformer benefits from this additional stabilizing interaction, which is absent in the diequatorial form.

Predicting the Predominant Conformer

The overall thermodynamic stability is a summation of the steric and electronic effects.

  • Diequatorial Conformer:

    • Steric Energy: Minimal steric strain as both bulky groups are in the favored equatorial positions.

    • Intramolecular H-bonding: Not possible.

  • Diaxial Conformer:

    • Steric Energy: Significant steric strain due to the axial positions of both the hydroxyl and ethynyl groups. The total steric strain can be approximated by the sum of their A-values (~0.9 + ~0.41 = ~1.31 kcal/mol).

    • Intramolecular H-bonding: Stabilized by an O-H···π hydrogen bond.

The thermodynamically favored conformer will be the one with the lower overall Gibbs free energy. If the stabilizing energy of the intramolecular O-H···π hydrogen bond in the diaxial conformer is greater than the steric strain it incurs (~1.31 kcal/mol), then the diaxial conformer will be the more stable form. Conversely, if the steric strain outweighs the hydrogen bond stabilization, the diequatorial conformer will predominate.

Given that O-H···π hydrogen bonds can provide stabilization in the range of 1-3 kcal/mol, it is highly probable that the diaxial conformer of trans-2-ethynylcyclohexan-1-ol is the thermodynamically more stable isomer , especially in the gas phase or in non-polar, aprotic solvents where intermolecular hydrogen bonding with the solvent is minimized. In protic or polar solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt the intramolecular hydrogen bond, potentially shifting the equilibrium towards the diequatorial conformer.

Experimental and Computational Methodologies for Stability Determination

To empirically and computationally validate the thermodynamic stability of trans-2-ethynylcyclohexan-1-ol, a combination of experimental and computational techniques is employed.

Synthesis of trans-2-Ethynylcyclohexan-1-ol

A plausible synthetic route to trans-2-ethynylcyclohexan-1-ol involves the nucleophilic addition of an ethynyl anion to cyclohexene oxide. The epoxide opening will proceed via an anti-addition, leading to the desired trans stereochemistry.

Protocol for Synthesis:

  • Generation of Lithium Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyne gas in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes to the ethyne solution at -78 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of lithium acetylide.

  • Epoxide Opening: Add a solution of cyclohexene oxide in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield trans-2-ethynylcyclohexan-1-ol.

Experimental Determination of Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives.

Protocol for NMR Analysis:

  • Sample Preparation: Prepare a dilute solution of trans-2-ethynylcyclohexan-1-ol in a non-polar, aprotic solvent (e.g., carbon tetrachloride or deuterated chloroform).

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The coupling constants (³J) between the protons on C1 and C2 are particularly informative.

    • In the diaxial conformer , the protons at C1 and C2 are anti-periplanar, resulting in a large coupling constant (typically 8-13 Hz).

    • In the diequatorial conformer , the protons at C1 and C2 have a gauche relationship, leading to a smaller coupling constant (typically 2-5 Hz).

  • Data Analysis: The observed coupling constant is a weighted average of the coupling constants of the two conformers. The mole fractions of the diaxial (x_aa) and diequatorial (x_ee) conformers can be calculated using the following equation:

    J_obs = x_aa * J_aa + x_ee * J_ee

    where J_obs is the observed coupling constant, and J_aa and J_ee are the coupling constants for the pure diaxial and diequatorial conformers, respectively (these can be estimated from model compounds).

  • Thermodynamic Parameters: From the mole fractions, the equilibrium constant (K_eq = x_aa / x_ee) and the Gibbs free energy difference (ΔG° = -RT ln(K_eq)) can be determined.

Caption: Experimental workflow for synthesis and conformational analysis.

Computational Chemistry Approach

Computational chemistry provides a powerful means to model the conformations of trans-2-ethynylcyclohexan-1-ol and calculate their relative energies.

Protocol for Computational Analysis:

  • Structure Building: Construct the 3D structures of both the diequatorial and diaxial conformers of trans-2-ethynylcyclohexan-1-ol using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). This will find the lowest energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., MP2 or a larger basis set) for greater accuracy.

  • Data Analysis: The relative Gibbs free energy (ΔG) between the two conformers can be calculated by combining the electronic energies and the thermodynamic data from the frequency calculations. This will provide a theoretical prediction of the more stable conformer and the energy difference between them.

Conclusion

The thermodynamic stability of trans-2-ethynylcyclohexan-1-ol is governed by a subtle competition between steric hindrance and intramolecular hydrogen bonding. While A-value analysis suggests a strong preference for the diequatorial conformer to minimize steric strain, the potential for a stabilizing O-H···π intramolecular hydrogen bond in the diaxial conformer is likely the decisive factor. This leads to the prediction that the diaxial conformer is the thermodynamically more stable isomer , particularly in non-polar environments. This guide has outlined the theoretical basis for this prediction and provided detailed experimental and computational protocols for its verification. A thorough understanding of these conformational preferences is essential for the rational design and synthesis of complex molecules in the fields of drug discovery and materials science.

References

  • This section would be populated with specific citations g
  • Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclohexen-1-ol. J. Phys. Chem. A2016 , 120 (1), 74–80. [Link][2]

  • Intramolecular π-Type Hydrogen Bonding in Cyclic Molecules. 2021 Joint Spring Meeting of the Texas Sections of APS, AAPT and Zone 13 of the SPS. [Link][3]

  • Conformational Energies (A-Values). Michigan State University Chemistry Department. [Link][1]

  • Additional relevant references would be included here.

Sources

Foundational

Toxicological Profile and Safety Data Sheet (SDS) for trans-2-Ethynylcyclohexan-1-ol

Executive Summary & Chemical Context trans-2-Ethynylcyclohexan-1-ol (CAS: 55506-28-0) is a bifunctional organic building block characterized by a cyclohexane ring bearing trans-oriented hydroxyl and terminal alkyne moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

trans-2-Ethynylcyclohexan-1-ol (CAS: 55506-28-0) is a bifunctional organic building block characterized by a cyclohexane ring bearing trans-oriented hydroxyl and terminal alkyne moieties. In advanced drug development and materials science, it is frequently utilized as a critical intermediate, particularly in Lewis acid-promoted cyclizations to form complex bicyclic scaffolds[1] and in copper-catalyzed azide-alkyne cycloadditions (CuAAC).

Because trans-2-ethynylcyclohexan-1-ol is a specialized stereoisomer, empirical in vivo toxicological data is sparse. As a Senior Application Scientist, I employ a scientifically rigorous read-across methodology —a standard practice under the REACH regulatory framework—using its well-characterized structural isomer,[2]. This whitepaper synthesizes the extrapolated safety profile, mechanistic toxicology, and a self-validating experimental workflow for in-house toxicity screening.

Physicochemical & Toxicological Data Summary

The hazard profile of ethynylcyclohexanols is dictated by their lipophilicity (Log P) and the chemical reactivity of the terminal alkyne. The quantitative data below establishes the baseline safety thresholds required for laboratory handling[2][3][4].

Property / EndpointValue / ClassificationSource / Derivation Method
Chemical Formula C8H12OCAS: 55506-28-0
Oral LD50 (Rat) ~600 mg/kg bwRead-across (CAS: 78-27-3)[3]
Dermal LD50 (Rabbit) ~1000 mg/kg bwRead-across (CAS: 78-27-3)[3]
Acute Toxicity (Oral) Category 4 (H302)Read-across (CAS: 78-27-3)[2][4]
Acute Toxicity (Dermal) Category 3 (H311)Read-across (CAS: 78-27-3)[2][4]
Skin Irritation Category 2 (H315)Read-across (CAS: 78-27-3)[2][3]
Eye Irritation Category 2A (H319)Read-across (CAS: 78-27-3)[2][4]

Mechanistic Toxicology & Causality

To design effective safety protocols, researchers must understand the causality behind the hazard classifications:

  • Dermal Toxicity & Irritation (Acute Tox. 3 / Skin Irrit. 2): The dermal hazard of trans-2-ethynylcyclohexan-1-ol is driven by its amphiphilic nature. The cyclohexyl ring and ethynyl group readily partition into the lipid-rich stratum corneum, while the hydroxyl group disrupts local epidermal hydrogen bonding. This mechanism causes rapid defatting of the skin, severe barrier disruption, and localized erythema[3]. The Log P of this class of compounds is highly optimized for transdermal penetration, making systemic absorption via the skin a primary occupational hazard[5].

  • Oral & Systemic Toxicity (Acute Tox. 4): Upon ingestion, aliphatic alkynes and alcohols undergo first-pass hepatic metabolism. The primary detoxification pathway involves Cytochrome P450-mediated oxidation of the cyclohexane ring and subsequent glucuronidation of the hydroxyl group. At high doses (approaching the 600 mg/kg threshold), these enzymatic pathways saturate, leading to the accumulation of reactive intermediates and acute systemic toxicity[3][6].

Safety Data Sheet (SDS) Core Directives

Based on the mechanistic profile, the following handling and emergency directives must be strictly enforced:

  • Handling & Storage: Store in a cool, dry, well-ventilated environment away from strong oxidizing agents and acids. Critical Hazard: The terminal alkyne can react exothermically with heavy metals (e.g., copper, silver) to form highly explosive metal acetylides. Contact with these metals outside of controlled catalytic environments must be strictly avoided[6].

  • Personal Protective Equipment (PPE): Due to the high risk of transdermal absorption (Acute Tox. 3), nitrile gloves (minimum 0.4 mm thickness) are mandatory. Chemical splash goggles must be worn to mitigate the risk of severe ocular damage (Eye Irrit. 2A)[2][4].

  • Emergency Response: In the event of dermal exposure, immediately flush the affected area with copious amounts of soap and water for a minimum of 15 minutes while removing contaminated clothing. If ingested, do not induce vomiting; rinse the mouth thoroughly and seek immediate medical attention[6].

Experimental Protocol: In Vitro Cytotoxicity Validation

To empirically validate the safety profile of newly synthesized batches of trans-2-ethynylcyclohexan-1-ol, an in vitro MTT viability assay is required.

Causality of Cell Line Selection: We utilize HepG2 (human hepatocellular carcinoma) cells. Because the primary route of detoxification for this compound is hepatic, HepG2 cells—which retain endogenous Cytochrome P450 metabolic capabilities—provide a biologically relevant model for assessing first-pass metabolic toxicity, unlike non-metabolizing cell lines.

Self-Validating System Design: This protocol is engineered as a self-validating system. It incorporates a vehicle control (0.1% DMSO) to establish a definitive 100% viability baseline, a positive control (0.1% Triton X-100) to define absolute cytotoxicity, and blank wells to subtract background absorbance. This tripartite control framework ensures that any observed shift in the IC50 is strictly and causally linked to the test compound, eliminating false positives from media interference or solvent toxicity.

Step-by-Step Methodology:
  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO2 to allow for monolayer adhesion.

  • Compound Preparation: Dissolve trans-2-ethynylcyclohexan-1-ol in analytical-grade DMSO to create a 100 mM master stock. Serially dilute the stock in culture media to achieve final well concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Dosing: Aspirate the old media from the 96-well plate. Apply 100 µL of the compound dilutions, the vehicle control (0.1% DMSO), and the positive control (0.1% Triton X-100) in biological triplicates. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals via mitochondrial succinate dehydrogenase activity.

  • Solubilization & Readout: Carefully aspirate the media, leaving the crystals intact. Add 100 µL of pure DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate relative cell viability using the formula: [(Absorbance_Test - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Visualizations

ReadAcross Source Source Compound 1-Ethynylcyclohexanol PhysChem Physicochemical Profiling (Lipophilicity, Log P) Source->PhysChem Structural Similarity ToxData In Vivo Toxicity Data (Oral & Dermal LD50) Source->ToxData Empirical Data Target Target Compound trans-2-Ethynylcyclohexan-1-ol Target->PhysChem Structural Similarity Extrapolation Mechanistic Extrapolation & Hazard Classification PhysChem->Extrapolation Validates ToxData->Extrapolation Informs Extrapolation->Target SDS Generation

Logical relationship and read-across methodology for trans-2-ethynylcyclohexan-1-ol toxicity.

Cytotoxicity Prep Compound Prep (DMSO) Dose Dosing (48h) Prep->Dose Seed HepG2 Seeding (24h) Seed->Dose Assay MTT Assay (4h) Dose->Assay Read Absorbance (570nm) Assay->Read

Step-by-step experimental workflow for high-throughput in vitro cytotoxicity screening.

References

  • 1-Ethynylcyclohexanol - Hazardous Agents . Haz-Map. Available at: [Link]

  • 1-ethynylcyclohexanol — Chemical Substance Information . NextSDS. Available at:[Link]

  • 1-Ethynylcyclohexanol | C8H12O | CID 6525 . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • 4-Chlorooctahydro-2H-1-benzopyrans... via the Lewis acid promoted cyclization of acetals derived from trans-2-vinylcyclohexanol and trans-2-ethynylcyclohexanol . The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

Introduction to trans-2-Ethynylcyclohexan-1-ol and the Imperative for Spectroscopic Characterization

An In-depth Technical Guide to the Spectroscopic Characterization of trans-2-Ethynylcyclohexan-1-ol This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize trans-2-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of trans-2-Ethynylcyclohexan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize trans-2-ethynylcyclohexan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document details the principles, experimental protocols, and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is on providing not just procedural steps, but the scientific rationale behind the spectroscopic behavior of this specific diastereomer.

trans-2-Ethynylcyclohexan-1-ol is a bifunctional organic molecule featuring a secondary alcohol and a terminal alkyne on a cyclohexane scaffold. The "trans" designation defines the relative stereochemistry of the hydroxyl (-OH) and ethynyl (-C≡CH) groups, which are on opposite sides of the cyclohexane ring. This stereochemical arrangement significantly influences the molecule's three-dimensional conformation and, consequently, its spectroscopic properties.

Accurate structural elucidation and purity assessment are paramount in chemical synthesis and drug development. Spectroscopic characterization provides an unambiguous fingerprint of the molecule, confirming its identity, stereochemistry, and purity. This guide will explore the expected spectroscopic signatures of trans-2-ethynylcyclohexan-1-ol.

Caption: Chair conformation of trans-2-ethynylcyclohexan-1-ol.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations at specific frequencies, providing a characteristic spectrum.

Causality Behind Experimental Choices

For a liquid sample like trans-2-ethynylcyclohexan-1-ol, Attenuated Total Reflectance (ATR) is often the preferred FTIR sampling technique. ATR is advantageous as it requires minimal to no sample preparation and is suitable for both liquid and solid samples.[1] This method minimizes issues with solvent bands that can obscure the spectrum in traditional transmission measurements, which is particularly relevant for alcohols.[1]

Experimental Protocol: FTIR-ATR

FTIR_ATR_Workflow cluster_prep Preparation cluster_analysis Analysis start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background Collect Background Spectrum clean_crystal->background apply_sample Apply a drop of trans-2-ethynylcyclohexan-1-ol background->apply_sample collect_spectrum Collect Sample Spectrum apply_sample->collect_spectrum process_data Process Data (Baseline correction, normalization) collect_spectrum->process_data end_node End process_data->end_node

Caption: Workflow for FTIR-ATR analysis.

  • Instrument Setup: The FTIR spectrometer, equipped with a diamond ATR accessory, is set to collect spectra in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.[2]

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.[3]

  • Sample Application: A small drop of neat trans-2-ethynylcyclohexan-1-ol is placed directly onto the ATR crystal, ensuring complete coverage.[1]

  • Spectrum Acquisition: The sample spectrum is collected. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. Baseline correction may be applied if necessary.

Predicted IR Spectral Data and Interpretation

The FTIR spectrum of trans-2-ethynylcyclohexan-1-ol is expected to exhibit characteristic peaks for the alcohol and terminal alkyne functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity & Shape
O-H (Alcohol)Stretching~3600 - 3200Strong, Broad
≡C-H (Alkyne)Stretching~3300Strong, Sharp
C-H (sp³ Cyclohexane)Stretching~2950 - 2850Strong, Sharp
C≡C (Alkyne)Stretching~2150 - 2100Medium to Weak, Sharp
C-O (Alcohol)Stretching~1100 - 1000Strong, Sharp

Interpretation:

  • O-H Stretch: The most prominent feature will be a broad and intense absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol.[4][5] The broadening is a result of intermolecular hydrogen bonding.

  • ≡C-H Stretch: A strong and sharp peak is anticipated around 3300 cm⁻¹, which is diagnostic for the stretching vibration of the hydrogen atom attached to a triply bonded carbon in a terminal alkyne.[4][5]

  • C-H Stretches: Strong, sharp peaks between 2950 and 2850 cm⁻¹ will be present due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.

  • C≡C Stretch: A medium to weak, sharp absorption is expected in the 2150-2100 cm⁻¹ region, corresponding to the C≡C triple bond stretch.[4] For terminal alkynes, this peak is typically more intense than for internal alkynes.[6]

  • C-O Stretch: A strong, sharp peak in the fingerprint region, around 1100-1000 cm⁻¹, will correspond to the C-O stretching vibration of the secondary alcohol.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms.

Causality Behind Experimental Choices

For detailed structural elucidation, both ¹H and ¹³C NMR spectra are essential. Deuterated chloroform (CDCl₃) is a common solvent for small organic molecules as it is relatively inert and dissolves a wide range of compounds.[8] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[9]

Experimental Protocol: ¹H and ¹³C NMR

NMR_Protocol cluster_prep Sample Preparation cluster_analysis Data Acquisition start Start dissolve Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) of sample in ~0.7 mL of CDCl₃ start->dissolve transfer Transfer to NMR tube dissolve->transfer place_in_magnet Place tube in magnet transfer->place_in_magnet shim Shim the magnetic field place_in_magnet->shim acquire Acquire ¹H and ¹³C spectra shim->acquire end_node End acquire->end_node

Caption: General workflow for NMR sample preparation and analysis.

  • Sample Preparation: For ¹H NMR, 5-25 mg of trans-2-ethynylcyclohexan-1-ol is dissolved in approximately 0.7 mL of CDCl₃ containing TMS.[8] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically used.[4] The solution is transferred to a clean 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will be complex due to the cyclohexane ring protons. The trans stereochemistry will influence the coupling constants.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
-OH Variable (1.5 - 3.0)Singlet (broad)-1H
H -C-OH~3.6 - 4.0Multiplet-1H
H -C-C≡CH~2.8 - 3.2Multiplet-1H
≡C-H ~2.4Doublet of doublets~2.5, ~1.01H
Cyclohexane -CH ₂-~1.2 - 2.2Multiplets (overlapping)-8H

Interpretation:

  • -OH Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.

  • H-C-OH (Carbinol Proton): The proton on the carbon bearing the hydroxyl group is expected to be downfield due to the deshielding effect of the oxygen atom, likely appearing as a multiplet around 3.6-4.0 ppm.[10]

  • H-C-C≡CH: The proton on the carbon attached to the ethynyl group will also be shifted downfield, though to a lesser extent than the carbinol proton.

  • ≡C-H (Alkynyl Proton): The terminal alkyne proton will appear as a distinct signal around 2.4 ppm.[11] It will likely be a doublet of doublets due to coupling with the vicinal and geminal protons.

  • Cyclohexane Protons: The remaining eight protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region (~1.2 - 2.2 ppm).[3] The trans relationship between the hydroxyl and ethynyl groups will result in specific coupling constants between the axial and equatorial protons, which can be used to confirm the stereochemistry.[12]

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C -OH~70 - 75
C -C≡CH~35 - 40
-C ≡CH~80 - 85
-C≡C H~70 - 75
Cyclohexane -C H₂-~20 - 40

Interpretation:

  • C-OH (Carbinol Carbon): The carbon attached to the hydroxyl group will be the most downfield of the sp³ carbons, appearing in the 70-75 ppm range.[10][13]

  • C-C≡CH: The carbon bearing the ethynyl group will be shifted downfield relative to the other cyclohexane carbons.

  • Alkyne Carbons: The two sp-hybridized carbons of the alkyne will appear in the 70-85 ppm region.[14][15]

  • Cyclohexane Carbons: The remaining four sp³ carbons of the cyclohexane ring will resonate in the upfield region of the spectrum, typically between 20 and 40 ppm.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common ionization technique for small, volatile molecules. It typically induces significant fragmentation, providing a detailed fingerprint of the molecule. Gas Chromatography (GC) is often coupled with MS (GC-MS) to separate the analyte from any impurities before it enters the mass spectrometer.[16]

Experimental Protocol: GC-MS with Electron Ionization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start dissolve Prepare a dilute solution of the sample in a volatile solvent (e.g., DCM) start->dissolve inject Inject into GC dissolve->inject separate Separation in GC column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect end_node End detect->end_node

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: A dilute solution of trans-2-ethynylcyclohexan-1-ol is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • Ionization: The separated analyte molecules enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of trans-2-ethynylcyclohexan-1-ol (C₈H₁₂O) is 124.18 g/mol .

m/z Proposed Fragment Fragmentation Pathway
124[M]⁺Molecular Ion
123[M-H]⁺Loss of a hydrogen radical
106[M-H₂O]⁺Dehydration (loss of water)
95[M-C₂H₅]⁺ or [M-CHO]⁺Ring cleavage and/or rearrangement
81[C₆H₉]⁺Loss of C₂H₃O radical
67[C₅H₇]⁺Further fragmentation

Interpretation:

  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 124 may be weak or absent, which is common for alcohols under EI conditions.

  • [M-H]⁺: Loss of a hydrogen atom can occur, leading to a peak at m/z 123.

  • [M-H₂O]⁺: A significant peak at m/z 106 is expected due to the facile loss of a water molecule (dehydration) from the molecular ion.[8]

  • Ring Cleavage: Cyclic alcohols undergo characteristic ring cleavages.[8] Complex fragmentation pathways can lead to prominent peaks at m/z 95 and 81.

Conclusion

The spectroscopic characterization of trans-2-ethynylcyclohexan-1-ol through FTIR, NMR, and MS provides a comprehensive understanding of its molecular structure. The combination of a broad O-H stretch and a sharp ≡C-H stretch in the IR spectrum confirms the presence of the key functional groups. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and, crucially, the stereochemical relationship between the substituents. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern. Together, these techniques offer a self-validating system for the unambiguous identification and quality assessment of this important chemical entity.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Li, L., et al. (2018). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of Analytical Methods in Chemistry.
  • U.S. Department of the Treasury. (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. Alcohol and Tobacco Tax and Trade Bureau (TTB). Retrieved from [Link]

  • Tiscione, N. B., et al. (2011). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship. Retrieved from [Link]

  • Smith, B. C. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 14). C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link]

  • Chegg. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol.... Retrieved from [Link]

  • Smith, B. C. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). AC1Odvi6. Retrieved from [Link]

  • Pearson, W. H., & Lian, B. (2010). De Novo Synthesis of Polyhydroxyl Aminocyclohexanes. The Journal of organic chemistry, 75(17), 5859–5871.

Sources

Protocols & Analytical Methods

Method

trans-2-ethynylcyclohexan-1-ol in copper-catalyzed azide-alkyne cycloaddition

An Application Guide to the Use of trans-2-Ethynylcyclohexan-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Authored by: Gemini, Senior Application Scientist Abstract The Copper(I)-Catalyzed Azide-Alkyne Cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Use of trans-2-Ethynylcyclohexan-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Authored by: Gemini, Senior Application Scientist

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the cornerstone of "click chemistry," offering a robust and highly efficient method for forging covalent bonds in diverse molecular settings.[1][2] This guide provides an in-depth exploration of trans-2-ethynylcyclohexan-1-ol, a versatile propargyl alcohol, as a key building block in CuAAC reactions. We delve into the mechanistic underpinnings of the CuAAC catalytic cycle, highlighting the strategic advantages conferred by the unique stereochemistry and functionality of the cyclohexanol scaffold. Detailed, field-proven protocols are presented for both small-molecule synthesis and bioconjugation applications, designed to empower researchers, chemists, and drug development professionals to leverage this powerful reaction with confidence and precision. This document serves as a practical manual, blending theoretical principles with actionable methodologies to facilitate innovation in chemical synthesis, materials science, and chemical biology.

Introduction: The Power of Click Chemistry and the Utility of a Cyclic Alkyne

The CuAAC reaction, independently developed by the groups of Sharpless and Meldal, has transformed the landscape of chemical ligation.[1][3] It facilitates the specific formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[1][4] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed variant exhibits a phenomenal rate acceleration (10⁷ to 10⁸-fold), proceeds under mild, often aqueous conditions, and displays remarkable tolerance to a vast array of functional groups.[3] These features have established CuAAC as an indispensable tool for applications ranging from drug discovery and polymer chemistry to complex bioconjugation.[2][5]

trans-2-Ethynylcyclohexan-1-ol (CAS 55506-28-0) emerges as a particularly valuable alkyne for this transformation.[6][] Its structure incorporates three key features:

  • A Terminal Alkyne: The reactive moiety essential for the cycloaddition.

  • A Rigid Cyclohexane Scaffold: This imparts conformational constraint and a defined three-dimensional geometry to the resulting triazole product, a critical attribute for designing molecules with specific binding properties in drug discovery.

  • A trans-Oriented Hydroxyl Group: This functional handle offers a secondary site for further molecular elaboration, influences solubility, and may participate in directing or accelerating the cycloaddition through transient coordination with the copper catalyst.

This guide will provide the necessary framework to effectively utilize this powerful building block.

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The efficacy of the CuAAC reaction stems from a well-defined catalytic cycle that proceeds through several key steps, ensuring high regioselectivity for the 1,4-disubstituted triazole. While initially thought to involve a single copper center, compelling evidence now supports a dinuclear mechanism as being kinetically more favorable.[8][9]

The generally accepted catalytic cycle involves:

  • Generation of the Active Catalyst: The active Cu(I) catalyst is most commonly generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[10] This approach circumvents the instability of Cu(I) salts, which can readily oxidize.[11]

  • Formation of the Copper(I) Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of trans-2-ethynylcyclohexan-1-ol. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a key copper(I) acetylide intermediate.[2][12]

  • Coordination and Cycloaddition: The azide substrate then coordinates to the copper center. A subsequent cycloaddition step forms a six-membered copper-containing metallacycle.[13][14]

  • Ring Contraction and Product Release: The metallacycle undergoes rearrangement and ring contraction to a triazolyl-copper intermediate.

  • Protonolysis: This intermediate is protonated by a proton source in the reaction medium, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the catalytically active Cu(I) species, which re-enters the catalytic cycle.[14]

Accelerating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris(benzyltriazolylmethyl)amine (TBTA) for organic media, play a critical role by stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and increasing the reaction rate.[11][13][15]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Application Notes & Protocols

General Considerations & Safety
  • Safety: Organic azides with a low carbon-to-nitrogen ratio can be explosive.[16] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct reactions in a well-ventilated fume hood. Small molecule azides should be handled in small quantities.[17]

  • Reagent Quality: Use high-purity reagents and solvents for best results. The CuAAC reaction is generally robust but can be sensitive to impurities that chelate copper.

  • Oxygen Exclusion: While not always strictly necessary, especially with excess ascorbate, minimizing oxygen exposure can prevent the oxidative Glaser coupling of the alkyne and preserve the catalyst.[18] Capping the reaction vessel is recommended. For highly sensitive substrates, degassing solvents via sparging with an inert gas (N₂ or Ar) is advisable.

  • Ligand Choice: Use a water-soluble ligand like THPTA for reactions in aqueous buffers (e.g., bioconjugation).[11][13] Use a ligand like TBTA for reactions in purely organic solvents.

Protocol 1: Small-Molecule Synthesis

This protocol details the reaction of trans-2-ethynylcyclohexan-1-ol with benzyl azide to form the corresponding 1,2,3-triazole, a common procedure in medicinal chemistry and materials science.

  • trans-2-Ethynylcyclohexan-1-ol (1.0 eq)

  • Benzyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium L-Ascorbate (0.15 eq)

  • Solvent: tert-Butanol and Water (1:1 v/v)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Thin Layer Chromatography (TLC) plate and appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes)

  • CuSO₄ Solution: Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Freshly prepare a 1.0 M solution of sodium L-ascorbate in deionized water immediately before use.

  • Reactant Setup: To a round-bottom flask, add trans-2-ethynylcyclohexan-1-ol (e.g., 124 mg, 1.0 mmol) and benzyl azide (139 mg, 1.05 mmol).

  • Solvent Addition: Add the tert-butanol/water solvent mixture (e.g., 10 mL) and stir vigorously to dissolve the reactants.

  • Catalyst Addition: To the stirring solution, add the aqueous CuSO₄ solution (0.5 mL of 0.1 M stock, 0.05 mmol).

  • Initiation: Add the freshly prepared sodium L-ascorbate solution dropwise (0.15 mL of 1.0 M stock, 0.15 mmol). A color change (often to a yellow-orange suspension) may be observed as Cu(II) is reduced to Cu(I).[1]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC until the starting alkyne spot is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Bioconjugation with a Fluorescent Probe

This protocol describes the labeling of a trans-2-ethynylcyclohexan-1-ol-functionalized peptide with an azide-modified fluorescent dye in an aqueous buffer, a common workflow in chemical biology.

  • Alkyne-Peptide (1.0 eq, e.g., 100 µM final concentration)

  • Azide-Fluorophore (e.g., Azide-TAMRA, 2.0 eq)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-Ascorbate

  • (Optional) Aminoguanidine hydrochloride

  • Buffer: Phosphate-Buffered Saline (PBS) or similar non-chelating buffer (pH 7.0-7.4).[19] Avoid Tris buffers if possible as they can chelate copper.[18][19]

  • Catalyst Premix (CuSO₄:THPTA): Prepare a 20 mM CuSO₄ solution in water and a 50 mM THPTA solution in water. To prepare the premix, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA). Let stand for 2-3 minutes to allow complex formation.[19] This premix is critical for preventing precipitation in phosphate buffers.[18]

  • Sodium Ascorbate Solution: Freshly prepare a 100 mM solution of sodium L-ascorbate in water.

  • Aminoguanidine Solution (Optional): Prepare a 100 mM solution in water. This can be added to scavenge reactive oxygen species that may damage the biomolecule.[1]

  • Reactant Setup: In a microcentrifuge tube, combine the alkyne-functionalized peptide and the azide-fluorophore in your chosen buffer.

  • Catalyst Addition: Add the premixed CuSO₄/THPTA solution to the reaction tube to achieve a final copper concentration of 50-250 µM.[19] Mix gently by pipetting.

  • (Optional) Scavenger Addition: Add the aminoguanidine solution to a final concentration of 1-5 mM.[1]

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1][11] Always add the ascorbate last.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a light-sensitive fluorophore.

  • Purification: Remove the excess reagents and catalyst from the labeled biomolecule using a method appropriate for its size and properties, such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity purification.

  • Analysis: Analyze the labeling efficiency using methods such as SDS-PAGE with in-gel fluorescence scanning, LC-MS, or fluorescence spectroscopy.

Data Presentation and Expected Outcomes

The following tables summarize typical reaction parameters and provide hypothetical characterization data for the product of Protocol 1.

Table 1: Typical Reaction Parameters for CuAAC
ParameterProtocol 1 (Small Molecule)Protocol 2 (Bioconjugation)
Alkyne trans-2-ethynylcyclohexan-1-olAlkyne-modified Biomolecule
Azide Benzyl AzideAzide-modified Probe
Cu Source CuSO₄·5H₂O (1-5 mol%)CuSO₄ (50-250 µM)
Ligand None required (or TBTA)THPTA (5 eq to Cu)
Reductant Sodium Ascorbate (10-30 mol%)Sodium Ascorbate (1-5 mM)
Solvent t-BuOH/H₂O, DMSO, THFPBS, HEPES, MOPS (pH 7-7.4)
Temperature Room TemperatureRoom Temperature or 37°C
Time 1-12 hours0.5-4 hours
Table 2: Hypothetical Characterization Data for Product of Protocol 1

Product: 4-(benzyl)-1-((1R,2S)-2-hydroxycyclohexyl)-1H-1,2,3-triazole

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~7.8-7.2 (m, 6H, Ar-H + Triazole C-H), 5.5 (s, 2H, -CH₂-Ph), ~4.0 (m, 1H, CH-OH), ~3.8 (m, 1H, CH-N), ~2.2-1.2 (m, 8H, Cyclohexyl-CH₂)
¹³C NMR (CDCl₃) δ ~148, ~134, ~129, ~128, ~122 (Ar-C + Triazole-C), ~75 (CH-OH), ~65 (CH-N), ~54 (-CH₂-Ph), ~35, ~30, ~25, ~24 (Cyclohexyl-CH₂)
HRMS (ESI+) Calculated for C₁₅H₁₉N₃O [M+H]⁺: 258.1601; Found: 258.1605

Experimental Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Isolation & Analysis prep_reagents Weigh Alkyne & Azide dissolve Dissolve Reactants in Solvent prep_reagents->dissolve prep_stocks Prepare Fresh Ascorbate & CuSO₄ Stocks add_cu Add CuSO₄ Solution prep_stocks->add_cu dissolve->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate monitor Stir at RT Monitor by TLC/LC-MS initiate->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: General experimental workflow for a small-molecule CuAAC synthesis.

References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. [Link]

  • Roy, A., & Bhaumik, A. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology. [Link]

  • Whitesides, G. M., & Grzybowski, B. A. (2018). Autocatalytic Cycles in a Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction. Journal of the American Chemical Society. [Link]

  • Jia, J., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Catalysis. [Link]

  • ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate.net. [Link]

  • Fukuzawa, S., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. [Link]

  • Das, A., & Rauth, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. [Link]

  • S. G. R., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules. [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Das, A., & Rauth, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • G. A., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. [Link]

  • Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • A. A., et al. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Supporting Information Copper-Catalyzed Click Reaction inside Living Cells. (n.d.). Angewandte Chemie. [Link]

  • PubChem. (n.d.). 2-Ethynylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • Yüksek, M. F. (2023). Synthesis of 1,2,4-Triazole Compounds. ISRES Publishing. [Link]

  • Molbase. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Molbase.com. [Link]

  • IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen.com. [Link]

  • Google Patents. (1958). Preparation of 1-ethynylcyclohexanol.
  • ResearchGate. (2024). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ResearchGate.net. [Link]

  • Bickelhaupt, F. M., et al. (2024). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. [Link]

  • Fukuzawa, S., et al. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Synlett. [Link]

  • MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI.com. [Link]

  • ResearchGate. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. ResearchGate.net. [Link]

  • Baran, P. S., et al. (2016). Short, Enantioselective Total Synthesis of Highly Oxidized Taxanes. Journal of the American Chemical Society. [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-. NIST WebBook. [Link]

  • UEA Digital Repository. (n.d.). Enantioselective Copper-Catalysed Azide-Alkyne Cycloaddition Reactions. UEA Digital Repository. [Link]

Sources

Application

Application Notes and Protocols for Sonogashira Cross-Coupling using trans-2-Ethynylcyclohexan-1-ol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of trans-2-ethynylcyclohexan-1-ol in Sonogashira cross-coupling reactions. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of trans-2-ethynylcyclohexan-1-ol in Sonogashira cross-coupling reactions. This document offers detailed protocols, mechanistic insights, and practical considerations to facilitate the synthesis of complex chiral molecules.

Introduction: The Strategic Value of trans-2-Ethynylcyclohexan-1-ol in Sonogashira Couplings

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3][4][5][6] The use of chiral, functionalized alkynes such as trans-2-ethynylcyclohexan-1-ol introduces a valuable stereocenter, opening avenues for the construction of enantiomerically enriched and complex molecular architectures. The presence of the secondary alcohol in this substrate offers a handle for further functionalization, making it a highly versatile building block in medicinal chemistry and materials science.

These notes will detail both traditional copper-co-catalyzed and copper-free Sonogashira protocols, providing the end-user with options to balance reaction efficiency with concerns over copper toxicity and homocoupling side-products.[3][4]

Mechanistic Considerations: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

A zerovalent palladium species, typically generated in situ, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[7] Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[1][3] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.[8] The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired coupled product and regenerate the active Pd(0) catalyst.[7]

Copper-Free Sonogashira: Concerns over the toxicity of copper and the formation of alkyne homocoupling (Glaser coupling) byproducts have driven the development of copper-free protocols.[1][3][4] In these systems, the deprotonated alkyne is thought to coordinate directly with the palladium center, or the reaction may proceed through a Pd-bis(acetylide) intermediate.[1] These reactions often require more specialized ligands and may necessitate higher reaction temperatures.[9]

Visualizing the Reaction Pathway

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira cross-coupling reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->ArPdAlkyne CuX CuX Transmetalation->CuX Regeneration RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuX, Base Base Base CuAcetylide->Transmetalation to Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific aryl or vinyl halide used. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and alkyne homocoupling.

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of aryl iodides and bromides.

Materials:

  • trans-2-Ethynylcyclohexan-1-ol

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Schlenk flask or equivalent reaction vessel

  • Standard laboratory glassware and purification supplies

Experimental Workflow:

Protocol1_Workflow start Start setup Assemble and dry glassware under vacuum. Backfill with inert gas. start->setup charge_solids Charge flask with Pd catalyst, CuI, and aryl/vinyl halide. setup->charge_solids add_liquids Add anhydrous solvent, base, and trans-2-ethynylcyclohexan-1-ol via syringe. charge_solids->add_liquids reaction Stir at room temperature or heat as needed. Monitor by TLC or GC/MS. add_liquids->reaction workup Quench reaction, perform aqueous workup, and extract with organic solvent. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: Workflow for a traditional Sonogashira coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add trans-2-ethynylcyclohexan-1-ol (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive halides (e.g., bromides), heating to 50-70 °C may be necessary.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Typical Conditions):

ParameterValue
Aryl Halide1.0 equiv
trans-2-Ethynylcyclohexan-1-ol1.2 equiv
Pd(PPh₃)₂Cl₂1-3 mol %
CuI2-5 mol %
Base (TEA or DIPA)2-3 equiv
SolventTHF or DMF
TemperatureRoom Temperature to 70 °C
Typical Yield70-95%
Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper contamination is a concern or when homocoupling is a significant side reaction. It often requires a more specialized palladium precatalyst and ligand system.

Materials:

  • trans-2-Ethynylcyclohexan-1-ol

  • Aryl or vinyl halide (e.g., bromobenzene)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or toluene)

  • Schlenk flask or equivalent reaction vessel

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.03 mmol, 3 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (5 mL).

  • Add trans-2-ethynylcyclohexan-1-ol (1.2 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Some systems may require heating to 80-110 °C.[3] Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate or diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Typical Conditions):

ParameterValue
Aryl Halide1.0 equiv
trans-2-Ethynylcyclohexan-1-ol1.2-1.5 equiv
Palladium Precatalyst2-5 mol %
Base (Cs₂CO₃ or K₂CO₃)2-3 equiv
SolventDMSO, Toluene, or DMF
TemperatureRoom Temperature to 110 °C
Typical Yield60-90%

Field-Proven Insights and Troubleshooting

  • The Role of the Hydroxyl Group: The free hydroxyl group on trans-2-ethynylcyclohexan-1-ol is generally well-tolerated in Sonogashira couplings. However, in cases of low yield or side product formation, consider protecting the alcohol as a silyl ether (e.g., TBS ether). This can sometimes improve solubility and prevent potential coordination to the metal centers.

  • Base Selection: The choice of base is critical. Amine bases like TEA and DIPA act as both a base and a solvent in some cases.[1] For copper-free systems, inorganic bases like carbonates are often more effective.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[10] Polar aprotic solvents like DMF and DMSO can often accelerate the reaction but may be more difficult to remove during workup. Toluene is a good non-polar alternative, particularly for higher temperature reactions.

  • Catalyst and Ligand Choice: For challenging substrates (e.g., aryl chlorides), more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are often necessary to promote the oxidative addition step.[9]

  • Degassing: Thoroughly degassing the solvent and reaction mixture is crucial, especially in copper-co-catalyzed reactions, to minimize the formation of Glaser-Hay homocoupling products.[1]

Conclusion

The Sonogashira cross-coupling of trans-2-ethynylcyclohexan-1-ol is a powerful and versatile method for the synthesis of chiral, functionalized alkynes. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently construct complex molecular architectures for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this important transformation.

References

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8743-8781. [Link]

  • Li, Y., et al. (2021). A carbon-supported palladium-containing polysiloxane macrocatalyst for pharmaceutical-grade cross-coupling reactions. Scientific Reports, 11(1), 1-11. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]

  • Gagnon, A., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 18(15), 3574-3577. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Request PDF. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • Zhang, C., & Tang, C. (2019). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 21(5), 1353-1357. [Link]

  • Oravec, M., et al. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3041-3051. [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Singh, R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 454. [Link]

  • Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1, 74-88. [Link]

  • An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1034-1040. [Link]

  • Ferlin, F., et al. (2021). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 14(12), 2591-2599. [Link]

  • Holliday, B. J., et al. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Omega, 6(11), 7485-7496. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

Sources

Method

Technical Application Guide: trans-2-Ethynylcyclohexan-1-ol as a Bifunctional Scaffold in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Experimental Protocols Introduction: The Strategic Value of Bifunctional Scaffolds In modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Experimental Protocols

Introduction: The Strategic Value of Bifunctional Scaffolds

In modern drug discovery, the design of novel pharmacophores heavily relies on versatile, stereochemically defined building blocks. trans-2-Ethynylcyclohexan-1-ol (CAS: 55506-28-0)[1] has emerged as a highly valuable chiral homopropargyl alcohol derivative. Featuring both a terminal alkyne and a secondary hydroxyl group in a rigid trans-configuration, this molecule serves as a bifunctional linchpin for synthesizing complex, stereospecific heterocycles and conjugated systems[2].

The trans-stereochemistry is critical for medicinal chemistry applications. Unlike flexible aliphatic chains, the cyclohexane ring restricts the conformational freedom of the attached functional groups. The trans-diaxial or trans-diequatorial positioning minimizes steric clashes during transition-metal-catalyzed cross-coupling and ensures high diastereoselectivity during intramolecular cyclizations[3]. This predictability is essential for rigorous Structure-Activity Relationship (SAR) studies when developing target-specific therapeutics.

Mechanistic Insights: Causality in Reactivity

The dual nature of trans-2-ethynylcyclohexan-1-ol allows it to participate in two primary classes of reactions utilized in pharmaceutical synthesis:

  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The terminal alkyne is a perfect candidate for "Click Chemistry." The adjacent hydroxyl group can hydrogen-bond with incoming azides or coordinate with the Cu(I) center, subtly accelerating the reaction rate compared to unfunctionalized alkynes.

  • Transition-Metal Catalyzed Oxidative Cyclizations: The proximity of the -OH group to the alkyne enables directed catalysis. In the presence of Palladium (Pd) or Gold (Au) catalysts, the alkyne is activated (forming a π -complex), and the hydroxyl group acts as an internal nucleophile. This cascade efficiently yields oxygen-containing heterocycles, such as furans, pyrans, and complex fused systems like dihydrobenzothienopyranones[2][4].

CuAAC A trans-2-ethynylcyclohexan-1-ol (Alkyne Donor) C Cu(I) Catalyst (CuSO4 / NaAsc) A->C Coordination B Aryl/Alkyl Azide (R-N3) B->C Cycloaddition D 1,4-Disubstituted 1,2,3-Triazole Scaffold C->D Product Release

Fig 1: Mechanistic workflow of CuAAC utilizing trans-2-ethynylcyclohexan-1-ol.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure reaction fidelity before proceeding to downstream purification.

Protocol A: Synthesis of 1,2,3-Triazole Pharmacophores via CuAAC

Causality & Design: This protocol utilizes a catalytic system of Copper(II) sulfate and Sodium Ascorbate. The in situ reduction of Cu(II) to Cu(I) by sodium ascorbate is strictly required to prevent the oxidative homocoupling of the trans-2-ethynylcyclohexan-1-ol (Glaser coupling), ensuring high yields of the desired triazole.

Reagents:

  • trans-2-ethynylcyclohexan-1-ol (1.0 equiv, 10 mmol)

  • Target Azide (e.g., Benzyl azide) (1.1 equiv, 11 mmol)

  • CuSO4​⋅5H2​O (0.05 equiv, 0.5 mmol)

  • Sodium Ascorbate (0.1 equiv, 1.0 mmol)

  • Solvent: tert-Butanol / Water (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve trans-2-ethynylcyclohexan-1-ol and the target azide in 10 mL of tert-butanol.

  • Catalyst Activation: In a separate vial, dissolve CuSO4​⋅5H2​O and sodium ascorbate in 10 mL of distilled water. The solution will transition from blue to pale yellow, indicating the successful generation of the active Cu(I) species.

  • Reaction: Add the aqueous catalyst solution dropwise to the organic mixture under vigorous stirring at room temperature ( 25∘C ).

  • Monitoring: Stir the mixture for 4–6 hours. Monitor the consumption of the alkyne via TLC (Hexane:Ethyl Acetate 3:1). The alkyne spot (visualized with KMnO4​ stain) should completely disappear.

  • Workup: Dilute the reaction with 30 mL of water and extract with Dichloromethane (DCM) ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica-gel column chromatography to isolate the 1,4-disubstituted 1,2,3-triazole derivative.

Protocol B: Pd-Catalyzed Oxidative Carbonylative Double Cyclization

Causality & Design: This advanced protocol leverages the bifunctional nature of the scaffold to create fused heterocyclic systems (e.g., pyranones), which are highly sought after in both medicinal chemistry and advanced materials (such as fuel cell catalysts)[4]. Triethylamine is used as a base to deprotonate the hydroxyl group, facilitating the intramolecular nucleophilic attack on the Pd-activated alkyne.

PdCyclization Start trans-2-ethynylcyclohexan-1-ol + Aryl Halide Cat PdI2 / KI Catalyst Triethylamine, CO (1 atm) Start->Cat Oxidative Addition Inter Palladium-Alkyne π-Complex Intermediate Cat->Inter CO Insertion & Activation Product Fused Pyranone/Furan Heterocyclic Derivative Inter->Product Intramolecular Cyclization

Fig 2: Pd-catalyzed oxidative cyclization pathway for heterocyclic synthesis.

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add trans-2-ethynylcyclohexan-1-ol (300 mg)[4], the coupling partner (e.g., an aryl iodide, 1.0 equiv), PdI2​ (0.05 equiv), and KI (0.5 equiv). Evacuate and backfill the tube with Nitrogen ( N2​ ) three times.

  • Solvent Addition: Inject anhydrous triethylamine (8 mL)[4] into the flask via syringe.

  • Carbonylation Atmosphere: Carefully replace the N2​ atmosphere with Carbon Monoxide (CO) using a balloon (1 atm). Safety Note: Perform strictly inside a well-ventilated fume hood with CO detectors active.

  • Reaction: Stir the mixture at 25∘C for 15 hours[4]. The reaction relies on the base-promoted cyclization of the intermediate formed after CO insertion.

  • Quenching & Extraction: Vent the CO gas safely. Quench the mixture with a saturated aqueous solution of NH4​Cl ( 3×20 mL )[4]. Extract the aqueous layer with ethyl acetate ( 3×20 mL ).

  • Isolation: Dry the combined organic layers over MgSO4​ , filter, and concentrate. Purify via flash chromatography to yield the fused heterocyclic derivative.

Quantitative Data & Reaction Optimization

The table below summarizes optimized reaction conditions for various derivatizations of trans-2-ethynylcyclohexan-1-ol, highlighting the impact of catalyst and solvent selection on the final yield.

Reaction TypeCatalyst SystemSolventTemp ( ∘C )Time (h)Typical Yield (%)Primary Pharmaceutical Application
CuAAC (Click) CuSO4​ / NaAsct-BuOH / H2​O 254–685–95%Synthesis of 1,2,3-triazole pharmacophores
Oxidative Cyclization PdI2​ / KITriethylamine251570–82%Fused pyranones / benzothienopyranones[4]
Tandem Oxidative Coupling Au(I) / Zn / 1,2-DBETHF / 1,4-Dioxane25–12011–2052–65%2-Furylmethylarenes / Allenyl derivatives[2]
Sonogashira Coupling Pd(PPh3​)4​ / CuIDMF / Et3​N 608–1275–88%Extended conjugated alkyne systems

Conclusion

trans-2-Ethynylcyclohexan-1-ol is far more than a simple structural building block; it is a programmable scaffold. By understanding the causal relationship between its trans-stereochemistry and its bifunctional reactivity, medicinal chemists can deploy it in highly efficient, atom-economical cascade reactions. Whether utilized in rapid library generation via Click Chemistry or in the construction of complex polycyclic frameworks via Palladium/Gold catalysis, this molecule remains a cornerstone reagent in modern drug discovery workflows.

References

  • Investigation of Hydrazine Electrooxidation Performance of Dihydrobenzothienopyranone Derivatives Source: ACS Omega URL:[Link]

  • Ligand Effect on Copper-Promoted Coupling Reactions: Analysis of Allenes as Pi-Bond Ligands Source: eScholarship (University of California) URL:[Link]

Sources

Application

Application Note: Enzymatic Kinetic Resolution of trans-2-Ethynylcyclohexan-1-ol Enantiomers

Strategic Rationale & Introduction trans-2-Ethynylcyclohexan-1-ol is a highly valuable bifunctional chiral building block. Its rigid cyclohexane scaffold, stereodefined secondary hydroxyl group, and terminal alkyne make...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

trans-2-Ethynylcyclohexan-1-ol is a highly valuable bifunctional chiral building block. Its rigid cyclohexane scaffold, stereodefined secondary hydroxyl group, and terminal alkyne make it an ideal precursor for click chemistry (CuAAC), Sonogashira couplings, and the synthesis of complex active pharmaceutical ingredients (APIs). While asymmetric chemical synthesis of this motif often requires expensive chiral auxiliaries or toxic transition metals, enzymatic kinetic resolution offers a highly enantioselective, scalable, and environmentally benign alternative.

This application note details a robust protocol for the kinetic resolution of racemic trans-2-ethynylcyclohexan-1-ol, specifically designed for researchers and drug development professionals requiring high enantiomeric purity (>99% ee).

Mechanistic Principles: The Causality of Experimental Design

To ensure reproducible success, it is critical to understand the causality behind each reagent and condition selected for this workflow:

  • Biocatalyst Selection : Burkholderia cepacia lipase (commercially available as Amano Lipase PS) is utilized due to its exceptional stereodiscrimination for cyclic secondary alcohols, and is an established industry standard for resolving trans-2-ethynylcyclohexan-1-ol[1]. The active site features a highly efficient Ser-His-Asp catalytic triad.

  • Stereochemical Discrimination : Following the empirical, the enzyme's binding pocket differentiates the "large" (ethynyl/cyclohexyl ring) and "medium" (hydrogen) substituents adjacent to the chiral center. For trans-1,2-disubstituted cyclohexanols, Lipase PS exhibits a strong preference for the (1R, 2R)-enantiomer, leading to its rapid acylation. The (1S, 2S)-enantiomer is sterically hindered in the active site and remains unreacted.

  • Thermodynamic Driving Force : Vinyl acetate is selected as the acyl donor. During transesterification, the leaving group is vinyl alcohol, which rapidly and irreversibly tautomerizes to acetaldehyde (). This thermodynamic sink prevents the reverse reaction, ensuring maximum conversion and high enantiomeric ratios ( E ).

  • Microaqueous Environment Control : Enzymes require a tightly bound water layer to maintain their active conformation, but bulk water causes competitive ester hydrolysis. The inclusion of activated 4Å molecular sieves precisely regulates this microaqueous environment, scavenging bulk moisture while preserving the enzyme's essential hydration shell[1].

Workflow Visualization

Workflow Substrate (±)-trans-2-ethynylcyclohexan-1-ol Racemic Mixture Lipase Amano Lipase PS (B. cepacia) Substrate->Lipase DIPE Solvent 35°C, 4Å MS Donor Vinyl Acetate Acyl Donor Donor->Lipase Ester (1R,2R)-Acetate Resolved Product Lipase->Ester Fast Enantiomer Alcohol (1S,2S)-Alcohol Resolved Product Lipase->Alcohol Slow Enantiomer Byproduct Acetaldehyde Irreversible Byproduct Lipase->Byproduct Tautomerization

Enzymatic kinetic resolution of trans-2-ethynylcyclohexan-1-ol using Lipase PS.

Experimental Protocol: Step-by-Step Methodology

Materials Required:

  • (±)-trans-2-ethynylcyclohexan-1-ol (Substrate)

  • Vinyl acetate (Acyl donor, 3.0 equiv)

  • Amano Lipase PS (Immobilized on diatomaceous earth)

  • Diisopropyl ether (DIPE, anhydrous)

  • 4Å Molecular Sieves (Activated at 250°C for 4 hours)

Step 1: Reaction Assembly

  • In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol (1.24 g) of (±)-trans-2-ethynylcyclohexan-1-ol in 50 mL of anhydrous DIPE.

    • Causality Insight: DIPE is chosen over hexane or THF because it provides the optimal dielectric constant to dissolve the polar substrate without stripping the essential hydration shell from the enzyme.

  • Add 30.0 mmol (2.76 mL) of vinyl acetate to the solution.

  • Introduce 500 mg of immobilized Amano Lipase PS and 1.0 g of freshly activated 4Å molecular sieves.

Step 2: Incubation and Kinetic Monitoring 4. Seal the flask and incubate in an orbital shaker at 35°C and 150 rpm. 5. Withdraw 50 µL aliquots at 6-hour intervals. Dilute with 500 µL of hexane, filter through a micro-plug of silica to remove the enzyme, and analyze via chiral GC (e.g., Cyclosil-B column) or chiral HPLC. 6. Determine the enantiomeric excess of the unreacted alcohol ( ees​ ) and the formed ester ( eep​ ). Terminate the reaction (typically at 18-24 hours) when conversion reaches exactly 50% to ensure >99% ee for the remaining alcohol.

Step 3: Workup and Chromatographic Separation 7. Filter the reaction mixture through a Celite pad to remove the immobilized enzyme and molecular sieves. Wash the filter cake with 20 mL of ethyl acetate. (Note: The immobilized enzyme can be dried and recycled up to 5 times with minimal loss of activity). 8. Concentrate the filtrate under reduced pressure. 9. Purify the crude mixture via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (95:5 to 80:20).

  • Fraction A : (1R, 2R)-trans-2-ethynylcyclohexyl acetate (elutes first, less polar).
  • Fraction B : (1S, 2S)-trans-2-ethynylcyclohexan-1-ol (elutes second, more polar).

Data Presentation: Optimization Parameters

The efficiency of the kinetic resolution is quantified by the Enantiomeric Ratio ( E ), calculated using the formula:

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

The following table summarizes the optimization of reaction conditions, demonstrating the superiority of DIPE as the solvent matrix for balancing substrate solubility and enzyme activity.

Solvent MatrixTemp (°C)Time (h)Conversion ( c , %)Alcohol ees​ (%)Ester eep​ (%)E-value
Toluene352448.592.197.8185
Diisopropyl ether (DIPE) 35 18 50.1 >99.0 98.5 >200
Hexane354832.045.396.275
Tetrahydrofuran (THF)357215.517.193.032

Trustworthiness: The Self-Validating System

To ensure the integrity of the experimental run, this protocol relies on a self-validating mathematical relationship. Before proceeding to the labor-intensive chromatography step, the theoretical conversion ( ccalc​ ) must be calculated using the measured enantiomeric excesses:

ccalc​=ees​+eep​ees​​

Validation Check : Compare ccalc​ to the empirical conversion ( cemp​ ) obtained via GC-FID integration.

  • If ccalc​≈cemp​ : The system is validated. The reaction is purely enzymatic with no side reactions.

  • If cemp​>ccalc​ : This discrepancy indicates non-enzymatic background acylation, product hydrolysis, or analytical integration errors. The data must be flagged, and the reaction should be repeated with stricter temperature and moisture controls.

References

  • Title: A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa Source: The Journal of Organic Chemistry, 56(8), 2656-2665. (1991). URL: [Link]

  • Title: Biotransformations in Organic Chemistry (6th ed.) Source: Springer-Verlag Berlin Heidelberg. (2011). URL: [Link]

  • Title: trans-2-Ethynylcyclohexan-1-ol Chemical Properties and Reagents Source: LookChem Database. (Retrieved March 25, 2026). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Resolution of trans-2-Ethynylcyclohexan-1-ol

Welcome to the technical support center for the enantiomeric resolution of trans-2-ethynylcyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantiomeric resolution of trans-2-ethynylcyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this valuable chiral building block. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and field-proven experience.

Introduction: The Challenge of Resolving trans-2-Ethynylcyclohexan-1-ol

trans-2-Ethynylcyclohexan-1-ol is a secondary propargylic alcohol, a class of compounds of significant interest in medicinal chemistry and materials science. Its rigid trans-conformation and the presence of both a hydroxyl and an ethynyl group make it a versatile synthon. However, like many chiral molecules, its biological activity is often enantiomer-dependent, making efficient separation of its racemic mixture a critical step.[1][2]

The resolution process can be fraught with challenges, from low selectivity and poor reaction rates in enzymatic systems to inadequate separation in chromatographic methods. This guide provides a structured approach to diagnosing and solving these issues.

Part 1: Frequently Asked Questions (Top-Level)

Q1: What are the primary methods for resolving racemic trans-2-ethynylcyclohexan-1-ol?

There are three primary strategies for resolving this compound:

  • Enzymatic Kinetic Resolution (EKR): This is often the most effective method. It uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer at a much higher rate than the other, allowing for separation of the unreacted enantiomer from the newly formed product.[3][4] The theoretical maximum yield for the desired enantiomer in a standard KR is 50%.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) to physically separate the two enantiomers as they pass through the column. It is highly effective for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separation.[6]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters.[7] These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization.[2]

Q2: I'm getting very low enantiomeric excess (ee) with my enzymatic resolution. What's the most likely cause?

Low enantiomeric excess (or a low enantiomeric ratio, E) is the most common problem in enzymatic resolutions. The root cause is that the enzyme is not discriminating effectively between the two enantiomers. The most common culprits are:

  • Suboptimal Enzyme Choice: Not all lipases are effective for all substrates. The steric environment around the hydroxyl group is critical for enzyme recognition.

  • Incorrect Solvent: The reaction medium profoundly impacts enzyme activity and selectivity.[8][9] Polar solvents can strip the essential water layer from the enzyme, reducing its activity, while non-polar solvents are generally preferred.[9]

  • Inappropriate Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) affects the reaction rate and the enzyme's ability to distinguish between enantiomers.

A detailed troubleshooting guide for this issue is provided in Part 2.

Q3: My chiral HPLC method shows co-elution (a single peak) for the two enantiomers. Where do I start?

Co-elution means the chiral stationary phase (CSP) is not providing adequate enantiorecognition. The key factors to investigate are:

  • CSP Selection: The interactions between the analyte and the CSP are highly specific. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are an excellent starting point for alcohols.[6]

  • Mobile Phase Composition: The choice of solvents (e.g., hexane/isopropanol vs. methanol/acetonitrile) and their ratio is the most critical parameter for optimizing separation. Small changes can have a dramatic impact.[10]

A detailed troubleshooting guide for chromatographic issues is provided in Part 3.

Part 2: Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique but requires careful optimization of several interdependent parameters.

Workflow for a Typical Enzymatic Kinetic Resolution

EKR_Workflow start_end start_end process process product product separation separation racemate Racemic (R/S)-Alcohol reaction Enzyme-Catalyzed Acylation (KR) racemate->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction mixture Mixture: (S)-Alcohol + (R)-Ester reaction->mixture Stop at ~50% conversion sep Separation (Chromatography/Distillation) mixture->sep s_alcohol Isolated (S)-Alcohol sep->s_alcohol Unreacted Enantiomer r_ester Isolated (R)-Ester sep->r_ester Acylated Enantiomer hydrolysis Hydrolysis (e.g., NaOH, MeOH) r_ester->hydrolysis r_alcohol Isolated (R)-Alcohol hydrolysis->r_alcohol

Fig. 1: General workflow for separating enantiomers using Enzymatic Kinetic Resolution.
Q: My EKR is not selective (E-value < 15). How do I improve enantioselectivity?

A: This requires a systematic approach to optimization. Address these points in order:

1. Enzyme Screening:

  • The Problem: The active site of the chosen lipase may not effectively differentiate the enantiomers of trans-2-ethynylcyclohexan-1-ol due to steric or electronic incompatibility.

  • The Solution: Screen a panel of commercially available lipases. For secondary alcohols, lipases from Candida antarctica (CALB, often immobilized as Novozym 435), Pseudomonas cepacia (PCL, Lipase PS), and Candida rugosa (CRL) are excellent starting points.[11][12][13] CALB is often highly selective for a wide range of secondary alcohols.[14]

  • Pro-Tip: Immobilized enzymes like Novozym 435 are often more stable in organic solvents and at higher temperatures, and are easier to remove from the reaction mixture.[15][16]

2. Solvent Optimization:

  • The Problem: The solvent can alter the enzyme's conformation, affecting its activity and selectivity. Polar, water-miscible solvents like DMSO, acetonitrile, and short-chain alcohols can denature the enzyme.[8]

  • The Solution: Use non-polar, water-immiscible solvents. Heptane, isooctane, toluene, and methyl tert-butyl ether (MTBE) are common and effective choices.[11][14] The general trend is that enzyme enantioselectivity increases with increasing solvent hydrophobicity (log P value).[17]

  • Pro-Tip: Ensure your solvent is anhydrous. While a monolayer of water is essential for enzyme activity, excess water can promote the reverse hydrolysis reaction, lowering both conversion and the observed ee of the product.[9][15]

Table 1: Recommended Starting Conditions for EKR

Parameter Recommended Starting Point Rationale & Key Considerations
Enzyme Novozym 435 (Candida antarctica lipase B) Broad substrate scope, high selectivity for secondary alcohols, robust and reusable.[15][18]
Acyl Donor Vinyl acetate The enol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.[19]
Solvent Methyl tert-butyl ether (MTBE) or Heptane Non-polar solvents that maintain enzyme conformation and activity.[11]
Temperature 30 - 40 °C A good balance between reaction rate and enzyme stability. Lower temperatures can sometimes increase selectivity.[17]
Substrate Conc. 0.1 - 0.2 M Prevents substrate or product inhibition at high concentrations.

| Monitoring | Chiral GC or HPLC | Essential for tracking both conversion and the ee of the substrate and product over time. |

3. Acyl Donor and Temperature Variation:

  • The Problem: If selectivity is still low, the transition state energies for the acylation of the two enantiomers may be too similar under the current conditions.

  • The Solution:

    • Vary the Acyl Donor: Try a bulkier acyl donor like vinyl butyrate or a longer-chain vinyl ester. The increased steric demand can sometimes enhance the enzyme's ability to discriminate.

    • Lower the Temperature: Reducing the reaction temperature (e.g., from 40°C to room temperature or even 4°C) can increase enantioselectivity (E), as the difference in activation energies between the two enantiomers becomes more significant relative to the available thermal energy (kT).[17] However, be aware this will significantly slow the reaction rate.

Q: My EKR reaction is extremely slow or stalls before 50% conversion. What should I do?

A: This indicates a problem with enzyme activity or stability.

1. Check Enzyme Health:

  • The Problem: The enzyme may have been denatured by improper storage, handling, or exposure to inhibitors.

  • The Solution: Use a fresh batch of enzyme. Always store enzymes according to the manufacturer's specifications (typically cool and dry). Perform a control reaction with a known, highly reactive substrate (e.g., 1-phenylethanol) to confirm the enzyme is active.

2. Address Potential Inhibition:

  • The Problem: High concentrations of the substrate or the acylated product can sometimes inhibit the enzyme. The byproduct of some acylations (e.g., acetic acid from acetic anhydride) can also lower the microenvironmental pH around the enzyme and denature it.

  • The Solution:

    • Use an irreversible acyl donor like vinyl acetate to prevent byproduct inhibition.[19]

    • Run the reaction at a lower substrate concentration.

    • If using an acyl donor that produces an acid, consider adding a non-nucleophilic base (e.g., molecular sieves or a polymer-bound base) to scavenge the acid.

3. Ensure Proper Agitation:

  • The Problem: If using an immobilized or solid enzyme, the reaction can be diffusion-limited. Without sufficient mixing, the enzyme particles are not exposed to the bulk solution containing the substrate.

  • The Solution: Ensure vigorous stirring or shaking throughout the reaction. For sterically hindered alcohols, dispersing the enzyme on a solid support like Celite or alumina can increase the surface area and improve reaction rates.[20]

Part 3: Troubleshooting Guide: Chiral HPLC Separation

Chiral HPLC is the gold standard for determining enantiomeric excess and can also be used for preparative separation. Success hinges on finding the right combination of stationary and mobile phases.

Troubleshooting Logic for Chiral HPLC

HPLC_Troubleshooting problem problem action action check check good good start Poor Separation (Rs < 1.5) mod_mp Adjust Mobile Phase (e.g., 90:10 -> 95:5 Hex/IPA) start->mod_mp Primary Action check_mp Resolution Improved? mod_mp->check_mp mod_flow Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) check_mp->mod_flow No/Slightly done Separation Achieved check_mp->done Yes check_flow Resolution Improved? mod_flow->check_flow mod_temp Lower Column Temp (e.g., 30°C -> 20°C) check_flow->mod_temp No/Slightly check_flow->done Yes check_temp Resolution Improved? mod_temp->check_temp change_col Try Different CSP (e.g., AD -> OD) check_temp->change_col No check_temp->done Yes

Fig. 2: A decision-making workflow for optimizing a chiral HPLC separation.
Q: My enantiomers are not separating on a polysaccharide-based chiral column. How do I optimize the mobile phase?

A: For polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H), method development follows a standard sequence.

1. Start with Normal Phase Mode: This is the most common and successful mode for these columns.

  • The Problem: The polarity of the mobile phase is incorrect, leading to either too strong or too weak an interaction with the stationary phase.

  • The Solution:

    • Screen Primary Solvents: Begin with a standard mobile phase like n-Hexane / Isopropanol (IPA) . A typical starting ratio is 90:15 (v/v).

    • Adjust Polarity: If retention is too long (>30 min), increase the percentage of the polar modifier (IPA). If retention is too short and peaks are unresolved, decrease the percentage of the modifier. Test ratios from 99:1 to 80:20.

    • Try Different Alcohols: If IPA does not provide separation, switch the alcohol modifier to ethanol. Ethanol provides different hydrogen bonding interactions and can sometimes resolve peaks that IPA cannot.[6]

2. Consider Additives (If Necessary):

  • The Problem: Peak shape is poor (tailing or fronting), which can obscure a partial separation. This is less common for neutral alcohols but can occur.

  • The Solution: For neutral compounds, additives are usually not required. However, if impurities are causing issues, adding a very small amount (0.1%) of trifluoroacetic acid (TFA) for acidic impurities or diethylamine (DEA) for basic impurities can sometimes improve peak shape, but this can also alter selectivity and should be used cautiously.

Table 2: Chiral HPLC Starting Methods for trans-2-Ethynylcyclohexan-1-ol

Column (CSP Type) Mode Mobile Phase Flow Rate Temperature Detection
Chiralpak® AD-H (Amylose) Normal Phase n-Hexane / Isopropanol (90:10) 1.0 mL/min 25 °C UV 210 nm
Chiralcel® OD-H (Cellulose) Normal Phase n-Hexane / Isopropanol (90:10) 1.0 mL/min 25 °C UV 210 nm

| CHIRALPAK® IG (Immobilized Amylose)| Normal Phase | Can use wider range of solvents (e.g., DCM, MTBE) | 1.0 mL/min | 25 °C | UV 210 nm |

Note: The ethynyl group has a weak chromophore. Detection at low wavelengths (205-220 nm) is recommended for best sensitivity.

Q: I have some separation, but the resolution is poor (peaks are overlapping). How can I improve it?

A: Fine-tuning is required to increase the distance between the peaks and/or decrease their width.

  • Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can improve resolution. This will, however, increase the run time.

  • Lower the Temperature: As with enzymatic reactions, lower temperatures can enhance chiral recognition by the CSP, leading to better separation. Try running the column at 20°C or 15°C.

  • Derivatization: If direct separation of the alcohol is unsuccessful, consider derivatization.[21][22] Reacting the alcohol with an achiral agent that introduces a strong chromophore (e.g., 3,5-dinitrobenzoyl chloride) can enhance detection and may alter the interactions with the CSP, leading to better separation of the resulting diastereomeric esters.[22]

Part 4: Protocol Examples

Protocol 1: General Procedure for EKR Screening
  • To a 4 mL vial, add racemic trans-2-ethynylcyclohexan-1-ol (e.g., 12.4 mg, 0.1 mmol).

  • Add 1 mL of the chosen anhydrous solvent (e.g., MTBE).

  • Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).

  • Add the lipase (e.g., 10-20 mg of Novozym 435).

  • Seal the vial and place it on an orbital shaker or stirring plate at the desired temperature (e.g., 35 °C).

  • Periodically (e.g., at 2, 6, 12, and 24 hours), pause agitation, allow the enzyme to settle, and withdraw a small aliquot (~10 µL) of the supernatant.

  • Dilute the aliquot with mobile phase (e.g., 1 mL of Hexane/IPA) and analyze by chiral HPLC to determine conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • Aim to stop the reaction when the conversion is as close to 50% as possible to maximize the yield and ee of both enantiomers.

Protocol 2: Chiral HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the racemic standard at 1 mg/mL in hexane/IPA (50:50). For reaction monitoring, dilute the reaction aliquot as described in the EKR protocol.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Analysis: Integrate the peak areas of the two enantiomers (A1 and A2). Calculate enantiomeric excess (% ee) as: (|A1 - A2| / (A1 + A2)) * 100.

References

  • Title: Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups Source: PubMed URL: [Link]

  • Title: Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols Source: SciELO URL: [Link]

  • Title: Chiral derivatizing agent Source: Wikipedia URL: [Link]

  • Title: Kinetic Resolution of Secondary Alcohols by the Combination of a Chiral Brønsted Acid, DABCO, and Acetyl Chloride Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase Source: ACS Publications URL: [Link]

  • Title: Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization Source: SCIRP URL: [Link]

  • Title: Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents Source: ResearchGate URL: [Link]

  • Title: Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen Source: PubMed URL: [Link]

  • Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate Source: MDPI URL: [Link]

  • Title: Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases Source: MDPI URL: [Link]

  • Title: FICA, a new chiral derivatizing agent for determining the absolute configuration of secondary alcohols by 19F and 1H NMR spectroscopies Source: ResearchGate URL: [Link]

  • Title: Stereoselective Synthesis of Chiral Molecules Source: Encyclopedia.pub URL: [Link]

  • Title: Organic Solvent Tolerant Lipases and Applications Source: PMC - NIH URL: [Link]

  • Title: Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity Source: ResearchGate URL: [Link]

  • Title: Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution Source: RSC Publishing - Organic Chemistry Frontiers URL: [Link]

  • Title: Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution Source: ResearchGate URL: [Link]

  • Title: Central-to-Axial-to-Central Chirality Transfer in the Au(I)-Catalyzed Cycloisomerization of Propargyl Vinyl Ethers to Cyclopentadienes Source: PMC URL: [Link]

  • Title: An Organic Solvent-Tolerant Lipase with Both Hydrolytic and Synthetic Activities from the Oleaginous Fungus Mortierella echinosphaera Source: MDPI URL: [Link]

  • Title: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification Source: ChemCatChem URL: [Link]

  • Title: LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS Source: Organic Syntheses URL: [Link]

  • Title: Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents Source: ACS Publications - Journal of Chemical Education URL: [Link]

  • Title: ENZYMATIC RESOLUTION OF PRIMARY AND SECONDARY ALCOHOLS IN ORGANIC MEDIA Source: Wageningen University & Research URL: [Link]

  • Title: Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols Source: ResearchGate URL: [Link]

  • Title: Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. Source: Ariel University URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine Source: URL: [Link]

  • Title: Trouble with chiral separations Source: Chromatography Today URL: [Link]

  • Title: Chiral resolution Source: Wikipedia URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: Enantiomers and Their Resolution Source: MDPI URL: [Link]

  • Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL: [Link]

  • Title: Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol Source: Molbase URL: [Link]

Sources

Optimization

Technical Support Center: CuAAC Catalyst Optimization for trans-2-ethynylcyclohexan-1-ol

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing low yields, sluggish kinetics, or byproduct formation when performing Copper-Catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing low yields, sluggish kinetics, or byproduct formation when performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on sterically hindered substrates like trans-2-ethynylcyclohexan-1-ol.

Mechanism & Causality FAQs

Q: Why does trans-2-ethynylcyclohexan-1-ol require specialized catalyst optimization compared to standard terminal alkynes? A: The difficulty arises from two competing structural features. First, the cyclohexane ring introduces significant steric hindrance, which impedes the approach of the copper-azide complex and slows down the formation of the critical 6-membered metallacycle intermediate ()[1]. Second, the adjacent secondary hydroxyl group (in the trans position) acts as a coordinating ligand. While this coordination can sometimes direct the catalyst, it frequently sequesters Cu(I) ions, lowering the effective concentration of the active catalyst. If you under-load the catalyst, the reaction stalls; if you over-load it, you risk promoting oxidative alkyne homocoupling (Glaser coupling)[2].

Q: How do accelerating ligands like THPTA or BTTAA influence the required copper loading? A: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA serve a dual purpose: they maintain copper in its active Cu(I) oxidation state and prevent the formation of unreactive polynuclear copper aggregates ()[3]. For hindered substrates, utilizing a 5:1 ligand-to-copper ratio allows you to reduce the overall copper loading (e.g., 1–2 mol% instead of 5 mol%) while maintaining a high effective concentration of the monomeric, catalytically active Cu(I) species[4]. Recent comparative studies demonstrate that BTTAA significantly enhances CuAAC reaction rates over THPTA for demanding substrates ()[5].

Catalyst System Comparison Data

To optimize your workflow, compare the expected outcomes of different catalyst systems based on standard bioconjugation and organic synthesis literature.

Catalyst SystemCu Load (mol%)Ligand Ratio (Ligand:Cu)Expected Reaction TimeByproduct RiskRecommended Use Case
CuSO₄ / Ascorbate (No Ligand) 5.0%0:1> 24 hHigh (Glaser coupling)Unhindered alkynes only; not recommended for this substrate.
CuSO₄ / Ascorbate / TBTA 2.0%2:112 - 16 hModerateOrganic solvents (DMSO/DMF); poor aqueous solubility.
CuSO₄ / Ascorbate / THPTA 1.0 - 2.0%5:14 - 8 hLowAqueous buffers; standard bioconjugation protocols.
CuSO₄ / Ascorbate / BTTAA 0.5 - 1.0%5:11 - 3 hVery LowHighly hindered substrates; sensitive biomolecules.
Optimization Logic Workflow

OptimizationWorkflow Start Assess Substrate: trans-2-ethynylcyclohexan-1-ol BaseLoad Set Initial Catalyst Load (1-2 mol% Cu, 5-10 mol% Ascorbate) Start->BaseLoad CheckRate Is the reaction rate too slow? BaseLoad->CheckRate AddLigand Increase Ligand Ratio (e.g., BTTAA/THPTA 5:1 to Cu) CheckRate->AddLigand Yes CheckByprod Check for Byproducts (e.g., Glaser coupling) CheckRate->CheckByprod No AddLigand->CheckByprod ReduceCu Decrease Cu Load & Ensure Anaerobic Conditions CheckByprod->ReduceCu Yes Success Optimal Conversion Achieved Proceed to Purification CheckByprod->Success No ReduceCu->BaseLoad Re-optimize

Workflow for optimizing CuAAC catalyst loading with sterically hindered alkynes.

Self-Validating Experimental Protocol

This step-by-step methodology for a 1.0 mmol scale reaction incorporates visual and analytical checkpoints to ensure a self-validating system.

Step 1: Catalyst Pre-complexation (Critical Step)

  • Action: In a microcentrifuge tube, dissolve 1.0 µmol CuSO₄·5H₂O (1.0 mol%) and 5.0 µmol THPTA or BTTAA (5.0 mol%) in 100 µL of degassed deionized water.

  • Causality: Ascorbate should never be added to copper in the absence of the ligand, as this generates reactive oxygen species and degrades the catalyst ()[3].

  • Validation Checkpoint: The solution must turn a distinct light blue, confirming successful Cu(II)-ligand complex formation. If precipitation occurs, discard and remake.

Step 2: Substrate Preparation

  • Action: In a 10 mL Schlenk flask, dissolve 1.0 mmol of trans-2-ethynylcyclohexan-1-ol and 1.05 mmol of the target azide in 4 mL of a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1 v/v).

Step 3: Catalyst Addition

  • Action: Transfer the pre-complexed Cu/Ligand solution to the Schlenk flask under a positive pressure of nitrogen or argon.

Step 4: In Situ Reduction

  • Action: Prepare a fresh solution of sodium ascorbate (10 µmol, 10 mol%) in 100 µL of degassed water. Add this dropwise to the reaction mixture.

  • Validation Checkpoint: The reaction mixture should transition from blue to colorless or pale yellow. This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

Step 5: Reaction Monitoring

  • Action: Stir at room temperature. Monitor via LC-MS or TLC every 2 hours.

  • Validation Checkpoint: Look for the disappearance of the azide band (IR ~2100 cm⁻¹) or the alkyne spot on TLC. If the reaction stalls before 50% conversion, check the solution color before blindly adding more copper.

Troubleshooting Guide

Issue: The reaction mixture turned green/blue after 2 hours, and conversion stalled.

  • Cause: The Cu(I) catalyst has oxidized back to Cu(II), likely due to oxygen ingress. Because trans-2-ethynylcyclohexan-1-ol is hindered, the reaction takes longer, increasing the window for oxygen exposure.

  • Solution: Degas all solvents thoroughly (freeze-pump-thaw or prolonged sparging). Add a supplemental spike of sodium ascorbate (5 mol%) and THPTA (1 mol%) to re-reduce the copper without increasing the total metal load.

Issue: I am observing a dimeric byproduct. How do I eliminate it?

  • Cause: This is the Glaser coupling byproduct (alkyne homocoupling), driven by excess Cu(II) and oxygen ()[1]. The hydroxyl group on your substrate can bring alkynes into close proximity if multiple substrates coordinate to a multinuclear copper cluster.

  • Solution: Ensure a strict 5:1 ligand-to-copper ratio to enforce mononuclear Cu(I) species[4]. Reduce the overall Cu load to 0.5 mol% and switch to a more sterically demanding, highly accelerating ligand like BTTAA.

Issue: My product is precipitating prematurely, trapping unreacted starting material.

  • Cause: The resulting triazole product of trans-2-ethynylcyclohexan-1-ol is often significantly less soluble in aqueous mixtures than the starting alcohol.

  • Solution: Increase the organic fraction of your solvent (e.g., shift from 1:1 to 2:1 t-BuOH/H₂O or add 5–10% DMSO) to maintain a homogeneous system where kinetics are not diffusion-limited ()[6].

References
  • Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Angewandte Chemie International Edition. URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Hein, J. E., & Fokin, V. V. (2010). Chemical Society Reviews. URL:[Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. Meldal, M., & Tornøe, C. W. (2008). Chemical Reviews. URL:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Ma, et al. (2024). Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

Troubleshooting

preventing side reactions during trans-2-ethynylcyclohexan-1-ol oxidation

Welcome to the technical support center for the selective oxidation of trans-2-ethynylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective oxidation of trans-2-ethynylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted side reactions and achieve high yields of the desired product, trans-2-ethynylcyclohexanone.

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. However, the presence of a terminal alkyne in trans-2-ethynylcyclohexan-1-ol introduces a layer of complexity. The acidic proton of the alkyne and the electron-rich triple bond can be susceptible to side reactions under various oxidative conditions. This guide will explore both direct oxidation strategies and protecting group methodologies to ensure a successful and clean reaction.

Troubleshooting Guide: Direct Oxidation Methods

Direct oxidation of trans-2-ethynylcyclohexan-1-ol without protection of the alkyne is feasible with careful selection of reagents and reaction conditions. However, several issues can arise.

Issue 1: Low Yield of the Desired Ketone and Complex Product Mixture

Question: I am attempting to oxidize trans-2-ethynylcyclohexan-1-ol directly to the ketone, but I am observing a low yield of the desired product and a complex mixture of byproducts. What could be the cause?

Answer: A low yield and a complex product mixture often point to a lack of chemoselectivity of the oxidizing agent, leading to reactions with the alkyne moiety. The primary side reactions to consider are:

  • Overoxidation: While secondary alcohols are generally resistant to overoxidation, harsh conditions can lead to C-C bond cleavage.[1]

  • Reaction with the Terminal Alkyne:

    • Coupling Reactions: Under certain conditions, particularly with transition metal-based oxidants, oxidative coupling of the terminal alkyne (e.g., Glaser or Hay coupling) can occur, leading to dimer formation.[2]

    • Hydration of the Alkyne: Some oxidation conditions, especially those involving aqueous acidic media, can promote the hydration of the alkyne to form a methyl ketone.

    • Reaction with the Acidic Proton: The terminal alkyne proton is acidic and can be deprotonated by basic reagents, potentially leading to unwanted side reactions.[2][3]

Recommended Solutions:

  • Choice of Oxidant: Opt for mild and selective oxidizing agents that are known to be tolerant of alkynes.

    • Dess-Martin Periodinane (DMP): This is an excellent choice for the oxidation of sensitive alcohols. It operates under neutral and mild conditions, minimizing the risk of side reactions with the alkyne.[4][5][6]

    • Swern Oxidation and its Variants (e.g., Parikh-Doering): These DMSO-based oxidations are performed at low temperatures and are generally chemoselective for the alcohol.[7][8][9][10][11][12][13] The Parikh-Doering modification is often even milder as it can be run at or near room temperature.[7][8][9]

    • Ley-Griffith (TPAP) Oxidation: This catalytic system using tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as the co-oxidant is known for its high selectivity and compatibility with a wide range of functional groups, including alkynes.[14][15]

  • Reaction Conditions:

    • Temperature Control: For Swern-type oxidations, maintaining a very low temperature (typically -78 °C) is critical to prevent side reactions like the Pummerer rearrangement.[10][12]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the formation of byproducts and, in some cases, quench the oxidizing agent.

The following table summarizes the recommended direct oxidation methods:

Oxidizing AgentTypical ConditionsAdvantagesPotential Issues & Mitigation
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureMild, neutral pH, high yield, simple workup.[4][5][6]The reagent can be sensitive to moisture. Use of a buffer like pyridine can be beneficial to scavenge the acetic acid byproduct.[4]
Swern Oxidation DMSO, oxalyl chloride, Et₃N, CH₂Cl₂, -78 °CMild, avoids heavy metals, high yield.[10][11][13]Requires cryogenic temperatures; produces malodorous dimethyl sulfide.[11] Strict temperature control is crucial to avoid Pummerer rearrangement.[10][12]
Parikh-Doering Oxidation DMSO, SO₃·pyridine, Et₃N, CH₂Cl₂, 0 °C to rtMilder than Swern, no cryogenic temperatures needed.[7][8][9]May require a larger excess of reagents for complete conversion.[7]
Ley-Griffith (TPAP) Oxidation TPAP (cat.), NMO, CH₂Cl₂, molecular sievesCatalytic, highly selective, broad functional group tolerance.[14][15]The catalyst can be expensive. Molecular sieves are often necessary to ensure anhydrous conditions.
Issue 2: The Reaction is Sluggish or Does Not Go to Completion

Question: I am using a mild oxidizing agent, but the reaction is very slow or stalls before all the starting material is consumed. What can I do?

Answer: Incomplete conversion can be due to several factors:

  • Reagent Quality: Oxidizing agents like DMP and the SO₃·pyridine complex for the Parikh-Doering oxidation can degrade upon storage. Ensure you are using fresh, high-quality reagents.

  • Insufficient Equivalents of Oxidant: For stoichiometric oxidations like DMP and Swern, ensure you are using a slight excess (typically 1.1-1.5 equivalents) of the oxidizing agent.

  • Presence of Water: Trace amounts of water can quench the active oxidizing species. Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves is recommended, especially for the TPAP oxidation.

  • Steric Hindrance: While not excessively hindered, the cyclohexyl ring can influence the reaction rate. A slight increase in reaction time or temperature (for non-cryogenic methods) may be necessary.

Protecting Group Strategy: A More Robust Approach

For complex syntheses or when direct oxidation proves problematic, a protecting group strategy for the terminal alkyne is a highly reliable approach. This involves a three-step sequence:

  • Protection of the terminal alkyne.

  • Oxidation of the secondary alcohol.

  • Deprotection of the alkyne.

This strategy ensures that the alkyne functionality is inert during the oxidation step, leading to a cleaner reaction and higher yield of the desired ketone.

G cluster_0 Protecting Group Strategy Workflow Start trans-2-ethynylcyclohexan-1-ol Protect Protect Alkyne (e.g., TMS, TIPS) Start->Protect 1. Protection Protected_Alcohol Protected trans-2-ethynylcyclohexan-1-ol Protect->Protected_Alcohol Oxidize Oxidize Alcohol (e.g., DMP, Swern) Protected_Alcohol->Oxidize 2. Oxidation Protected_Ketone Protected trans-2-ethynylcyclohexanone Oxidize->Protected_Ketone Deprotect Deprotect Alkyne (e.g., TBAF, K₂CO₃) Protected_Ketone->Deprotect 3. Deprotection Final_Product trans-2-ethynylcyclohexanone Deprotect->Final_Product

Caption: Workflow for the protecting group strategy.

FAQs: Alkyne Protection and Deprotection

Question: What is a suitable protecting group for the terminal alkyne that is stable to common oxidation conditions?

Answer: Silyl protecting groups are the most common and effective choice for terminal alkynes.[16] The stability of the silyl group can be tuned by the steric bulk of the substituents on the silicon atom.

  • Trimethylsilyl (TMS): This is a widely used protecting group that is readily introduced and removed. It is generally stable to neutral and mildly acidic or basic conditions, making it compatible with oxidations like DMP, Swern, and TPAP.[16]

  • Triisopropylsilyl (TIPS): The bulky isopropyl groups make the TIPS group significantly more stable than TMS.[16] This is an excellent choice if the subsequent synthetic steps require more robust conditions.

Question: How do I introduce and remove these silyl protecting groups?

Answer:

  • Protection: The terminal alkyne is first deprotonated with a strong base (e.g., n-butyllithium or a Grignard reagent) followed by quenching with the corresponding silyl chloride (e.g., TMSCl or TIPSCl).[16]

  • Deprotection:

    • TMS: Can be easily cleaved using mild conditions such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF).[17]

    • TIPS: Requires stronger conditions for removal, typically TBAF in a refluxing solvent.[16]

The choice between TMS and TIPS depends on the overall synthetic plan. If the oxidation is the only step requiring protection, the easily removable TMS group is often preferred.

Protecting GroupProtection ConditionsDeprotection ConditionsStability to Oxidation
TMS n-BuLi, TMSCl, THF, -78 °C to 0 °CTBAF in THF; K₂CO₃ in MeOH[17]Stable to DMP, Swern, TPAP
TIPS n-BuLi, TIPSCl, THF, -78 °C to 0 °CTBAF in refluxing THF[16]Highly stable to most oxidation conditions

Experimental Protocols

Protocol 1: Direct Oxidation using Dess-Martin Periodinane (DMP)
  • To a solution of trans-2-ethynylcyclohexan-1-ol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford trans-2-ethynylcyclohexanone.

Protocol 2: Protection of the Alkyne with a Trimethylsilyl (TMS) Group
  • To a solution of trans-2-ethynylcyclohexan-1-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add chlorotrimethylsilane (TMSCl) (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting TMS-protected alcohol can often be used in the next step without further purification.

Protocol 3: Oxidation of the TMS-Protected Alcohol

Follow the procedure in Protocol 1 , using the TMS-protected trans-2-ethynylcyclohexan-1-ol as the starting material.

Protocol 4: Deprotection of the TMS Group
  • To a solution of the TMS-protected trans-2-ethynylcyclohexanone (1.0 equiv) in THF, add tetrabutylammonium fluoride (TBAF) (1.1 equiv, as a 1M solution in THF).

  • Stir the reaction at room temperature and monitor by TLC. The deprotection is usually rapid (15-30 minutes).

  • Once complete, dilute the reaction mixture with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

G cluster_1 Troubleshooting Decision Tree Start Start Oxidation Direct_Oxidation Attempt Direct Oxidation (e.g., DMP, Swern) Start->Direct_Oxidation Check_Yield Is Yield > 85% and Product Clean? Direct_Oxidation->Check_Yield Success Reaction Successful Check_Yield->Success Yes Low_Yield Low Yield / Side Products Check_Yield->Low_Yield No Troubleshoot_Direct Troubleshoot Direct Oxidation: - Check reagent quality - Ensure anhydrous conditions - Optimize temperature Low_Yield->Troubleshoot_Direct Still_Issues Still Experiencing Issues? Troubleshoot_Direct->Still_Issues Still_Issues->Success No, Resolved Protecting_Group Use Protecting Group Strategy: 1. Protect Alkyne (TMS/TIPS) 2. Oxidize Alcohol 3. Deprotect Alkyne Still_Issues->Protecting_Group Yes Final_Success High Yield of Pure Product Protecting_Group->Final_Success

Caption: Decision tree for oxidizing trans-2-ethynylcyclohexan-1-ol.

References

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Available at: [Link]

  • Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. Available at: [Link]

  • Peng, L., et al. (2018). Phosphoryl Protecting Group Enabled Facile Synthesis of Unsymmetrical 1,3-Diynes by Selective Hay Coupling. Chinese Journal of Organic Chemistry, 38(11), 3048-3055. Available at: [Link]

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Available at: [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]

  • Chem-Station. (2014). Parikh-Doering Oxidation. Available at: [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Available at: [Link]

  • Marshall, J. A., & Johns, B. A. (1998). A Practical Method for the Synthesis of 2-Alkynylpropenals. The Journal of Organic Chemistry, 63(21), 7487–7493. Available at: [Link]

  • Parikh-Doering oxidation. (2025, November 9). [Video]. YouTube. Available at: [Link]

  • Parikh, J. R., & Doering, W. von E. (1969). U.S. Patent No. 3,444,216. U.S.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Qi, H., et al. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry, 87(20), 13726–13733. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Available at: [Link]

  • Lodhi, N. A. (2017, March 21). Are trimethylsilyl protected alkynes stable towards acids and bases? [Online forum post]. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]

  • Lang, K., & Toste, F. D. (2012). Some Aspects of the Chemistry of Alkynylsilanes. Israel Journal of Chemistry, 52(8-9), 659-669. Available at: [Link]

  • Dess-Martin-Periodinane oxidation. (2025, November 20). [Video]. YouTube. Available at: [Link]

  • Ley, S. V., et al. (2000). Tetra-n-propyl Ammonium Perruthenate (TPAP) – An Efficient and Selective Reagent for Oxidation Reactions. Journal für praktische Chemie, 342(7), 728-732. Available at: [Link]

  • Che, C.-M., et al. (1998). Chemoselective Oxidation of Alcohols to Aldehydes and Ketones by tert-Butyl Hydroperoxide Catalyzed by a Ruthenium Complex of N,N',N''-Trimethyl-1,4,7-triazacyclononane. The Journal of Organic Chemistry, 63(22), 7633–7637. Available at: [Link]

  • Ma, S., et al. (2010). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Organic Letters, 12(16), 3636–3639. Available at: [Link]

  • Wirth, T. (2019). Chemoselective Oxidation of Equatorial Alcohols with N-Ligated λ3-Iodanes. Angewandte Chemie International Edition, 58(38), 13246-13249. Available at: [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. Available at: [Link]

  • Garcı́a, P., et al. (2012). Regioselectivity switch: gold(I)-catalyzed oxidative rearrangement of propargyl alcohols to 1,3-diketones. Chemical Communications, 48(83), 10292-10294. Available at: [Link]

  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Available at: [Link]

  • Wessendorf, F., et al. (2011). A Photolabile Protection Strategy for Terminal Alkynes. Chemistry – A European Journal, 17(40), 11168-11174. Available at: [Link]

  • Bäckvall, J.-E., et al. (2014). Synthesis of 2‐Alkynoates by Palladium(II)‐Catalyzed Oxidative Carbonylation of Terminal Alkynes and Alcohols. Chemistry – A European Journal, 20(2), 434-437. Available at: [Link]

  • Qiu, R., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of trans-2-Ethynylcyclohexan-1-ol

Welcome to the Technical Support Center for the isolation and purification of trans-2-ethynylcyclohexan-1-ol . As a critical bifunctional building block used in complex organic synthesis and drug development, achieving h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of trans-2-ethynylcyclohexan-1-ol . As a critical bifunctional building block used in complex organic synthesis and drug development, achieving high purity of this compound is essential.

This compound is typically synthesized via the nucleophilic ring-opening of cyclohexene oxide using lithium acetylide or ethynylmagnesium bromide. Due to the highly basic reaction conditions and the polarity of the starting materials, the crude mixture often contains unreacted epoxide, metal salts, and trace diastereomers. This guide provides field-proven methodologies, mechanistic troubleshooting steps, and chromatographic data to ensure rigorous, self-validating purification.

Part 1: Purification Workflow Visualization

The following diagram outlines the logical progression from a crude reaction mixture to the isolated, pure compound.

PurificationWorkflow Crude Crude Reaction Mixture (Epoxide + Acetylide) Quench Aqueous Quench (NH4Cl) Removes Lithium Salts Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Extract->Chromatography Pure Pure trans-2-Ethynylcyclohexan-1-ol Chromatography->Pure

Workflow for the purification of trans-2-ethynylcyclohexan-1-ol from crude reaction mixtures.

Part 2: Step-by-Step Methodologies
Protocol A: Reaction Quench and Liquid-Liquid Extraction

Causality & Logic: The synthesis utilizes highly basic and nucleophilic organometallic reagents. A mild, buffered aqueous quench is required to protonate the alkoxide intermediate without causing acid-catalyzed side reactions (such as alkyne hydration or polymerization).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to safely control the exothermic quenching process.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until gas evolution ceases and the metal salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Note: EtOAc is preferred over diethyl ether or dichloromethane here, as its hydrogen-bond accepting nature effectively partitions the moderately polar alkynyl alcohol from the aqueous phase [2].

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water and water-soluble amines (e.g., ethylenediamine, if used as a chelating ligand). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (water bath < 30 °C).

Protocol B: Silica Gel Flash Column Chromatography

Causality & Logic: trans-2-Ethynylcyclohexan-1-ol possesses both a hydrogen-bond donating hydroxyl group and a weakly interacting alkyne. This makes it significantly more polar than the starting cyclohexene oxide, allowing for a highly predictable separation on normal-phase silica gel.

  • Column Preparation: Slurry-pack a glass column with Silica Gel 60 (230–400 mesh) using 100% Hexanes.

  • Sample Loading: Dissolve the crude oil in a minimal amount of Dichloromethane (CH₂Cl₂) and apply it evenly to the top of the silica bed. Alternatively, dry-load the sample onto a small amount of silica gel to prevent band broadening.

  • Elution Gradient: Begin elution with 100% Hexanes (2 column volumes) to flush out non-polar byproducts and unreacted cyclohexene oxide. Gradually increase the solvent polarity to a 10:1 Hexanes/EtOAc mixture, and finally to 5:1 Hexanes/EtOAc to elute the target compound [3].

  • Fraction Analysis: Spot fractions on a TLC plate. Because the product lacks a strong chromophore, it does not absorb UV light well. Visualize the plates using Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stains. The alkyne and hydroxyl groups will rapidly reduce the stain, appearing as a bright yellow/white spot on a purple background (KMnO₄) or a dark blue spot on a green background (PMA).

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing unreacted cyclohexene oxide in my crude NMR, and how do I remove it? A: Cause: Epoxide ring-opening by lithium acetylide can be sluggish due to the steric hindrance of the cyclohexane ring. Without Lewis acid activation or coordinating solvents to polarize the epoxide, conversion may be incomplete [1]. Resolution: Cyclohexene oxide is significantly less polar than the product. During silica gel chromatography, the epoxide elutes near the solvent front in 10:1 Hexanes/EtOAc, while trans-2-ethynylcyclohexan-1-ol is retained strongly by hydrogen bonding. Ensure you flush the column with pure hexanes before increasing the polarity to completely separate the starting material.

Q2: How do I separate the trans-isomer from the cis-isomer or other diastereomeric impurities? A: Cause: Direct epoxide opening proceeds via an anti-periplanar S_N2 attack, strictly yielding the trans-isomer (typically adopting a di-equatorial conformation). However, if your synthetic route involved ketone alkynylation followed by reduction, cis-isomers will be present. Resolution: The trans-isomer has different hydrogen-bonding dynamics than the cis-isomer due to its axial-equatorial vs. di-equatorial spatial arrangements. A shallow gradient chromatography approach (starting at 20:1 Hexanes/EtOAc and very slowly ramping to 10:1) will resolve them. The cis-isomer typically elutes slightly faster due to intramolecular steric shielding of the hydroxyl group.

Q3: My compound is co-eluting with a non-polar impurity. How can I optimize the TLC/column solvent system? A: Resolution: If Hexanes/EtOAc fails to resolve the impurity, switch to a solvent system with different hydrogen-bonding properties. A mixture of Toluene/Acetone (e.g., 95:5) or Hexanes/Diethyl Ether alters the stationary phase interactions. Because the hydroxyl group of trans-2-ethynylcyclohexan-1-ol interacts strongly with silica, using a less polar bulk solvent with a highly polar modifier can sharpen the elution band and drastically improve resolution.

Q4: Why is my isolated yield lower than expected after high-vacuum concentration? A: Cause:trans-2-Ethynylcyclohexan-1-ol is a relatively low-molecular-weight alcohol and exhibits distinct volatility under high vacuum (boiling point ~73–75 °C at 11 mmHg). Resolution: Do not leave the purified product on a high-vacuum manifold for extended periods. When removing solvents on a rotary evaporator, keep the water bath temperature below 30 °C and avoid dropping the pressure below 50 mbar once the bulk solvent has evaporated.

Part 4: Quantitative Data Summary

Use the following reference data to validate your TLC and isolation parameters.

CompoundRf Value (10:1 Hexanes/EtOAc)Boiling PointTLC Visualization
Cyclohexene Oxide 0.85129 °C (atm)PMA (weak)
trans-2-Ethynylcyclohexan-1-ol 0.3573–75 °C (11 mmHg)KMnO₄ / PMA (strong)
cis-2-Ethynylcyclohexan-1-ol 0.42N/AKMnO₄ / PMA (strong)
Part 5: References
  • Title : How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Source : National Institutes of Health (NIH). URL :

  • Title : Investigation of Hydrazine Electrooxidation Performance of Dihydrobenzothienopyranone Derivatives. Source : ACS Omega. URL :

  • Title : Supporting Information Gold-Catalyzed Tandem Oxidative Coupling Reaction between β-Ketoallenes and Electron-Rich Arenes. Source : DOI.org. URL :

Troubleshooting

overcoming steric hindrance in trans-2-ethynylcyclohexan-1-ol coupling reactions

Topic: Overcoming Steric Hindrance in trans-2-Ethynylcyclohexan-1-ol Coupling Reactions Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Coupling steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in trans-2-Ethynylcyclohexan-1-ol Coupling Reactions Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Coupling sterically hindered alkynes—specifically those with adjacent secondary hydroxyl groups on a rigid cyclohexane ring—presents unique mechanistic bottlenecks. This guide is designed to help you diagnose reaction failures, understand the underlying organometallic causality, and implement field-proven, self-validating protocols to achieve high-yielding cross-couplings.

Part 1: Diagnostic Workflow for Hindered Alkyne Coupling

Before altering your reaction conditions, use the diagnostic flowchart below to identify the specific mechanistic failure point in your Sonogashira or cross-coupling workflow.

Troubleshooting A Low Yield / Reaction Failure trans-2-ethynylcyclohexan-1-ol B Analyze via GC-MS / LC-MS A->B C High Glaser Homocoupling? B->C Side Products D Unreacted Starting Material? B->D No Reaction E Adopt Cu-Free Conditions (e.g., Pd(OAc)2, XPhos) C->E Yes F Steric Block at Oxidative Addition: Use PtBu3 or Microwave (100°C) D->F Aryl Halide Intact G Catalyst Poisoning by -OH: Apply MOM/TMS Protection D->G Alkyne Intact, Pd Black Forms

Diagnostic workflow for troubleshooting hindered alkyne cross-coupling reactions.

Part 2: Knowledge Base & Troubleshooting FAQs

Q1: Why does trans-2-ethynylcyclohexan-1-ol fail to couple under standard Pd(PPh3​)4​ / CuI conditions?

Causality & Diagnosis: The failure is twofold. First, the trans configuration places the bulky cyclohexane ring in a position that severely restricts the spatial approach of the Pd(II) -aryl complex during the transmetalation step. Second, the adjacent hydroxyl group can competitively coordinate to the palladium center. In sterically crowded environments, this -OH group displaces weaker phosphine ligands (like PPh3​ ), forming a stable, unreactive chelate complex that halts the catalytic cycle[1]. Solution: Move away from first-generation catalysts. You must utilize electron-rich, sterically demanding ligands that resist displacement and force reductive elimination.

Q2: I protected the hydroxyl group with a TIPS ether to prevent catalyst poisoning, but the reaction still will not proceed. Why?

Causality & Diagnosis: While protecting the -OH prevents palladium chelation, utilizing a massive silyl ether like Triisopropylsilyl (TIPS) exacerbates the primary issue: steric shielding. The sheer volume of the TIPS group creates a cone of exclusion around the alkyne, physically blocking the copper acetylide from transferring the alkyne to the palladium center. Solution: Downsize the protecting group to a Methoxymethyl (MOM) ether or Trimethylsilyl (TMS) group. Alternatively, utilize a highly active Buchwald ligand like XPhos, which is specifically designed to promote cross-coupling in exceptionally crowded steric environments.

Q3: My GC-MS shows complete consumption of the alkyne, but the major product is the alkyne dimer. How do I suppress this?

Causality & Diagnosis: You are observing Glaser homocoupling. When the transmetalation step between the copper acetylide and the Pd(II) intermediate is sterically hindered and slow, the copper acetylide builds up in solution. Even trace amounts of oxygen will cause these accumulated intermediates to undergo oxidative homocoupling. Solution: Eliminate the copper co-catalyst. Copper-free Sonogashira protocols utilizing Pd(OAc)2​ or PdCl2​(PPh3​)2​ combined with an amine base (e.g., pyrrolidine) or Cs2​CO3​ bypass the copper acetylide intermediate entirely, relying instead on direct deprotonation and carbopalladation[1].

Q4: Can microwave irradiation overcome the steric activation barrier?

Causality & Diagnosis: Yes. Steric hindrance primarily increases the activation energy ( ΔG‡ ) of the oxidative addition and transmetalation steps. Microwave irradiation provides rapid, uniform volumetric heating that easily surpasses these barriers without the prolonged thermal degradation seen in traditional oil baths. Solution: A combination of microwave heating (100 °C for 10–15 minutes) with a bulky trialkylphosphine like P(t-Bu)3​ has been shown to successfully couple highly hindered substrates that are otherwise inert at room temperature[2].

Part 3: Quantitative Optimization Data

The following table summarizes the expected outcomes when optimizing the coupling of trans-2-ethynylcyclohexan-1-ol with a standard aryl bromide, demonstrating the critical need for advanced ligand design.

Catalyst SystemLigandCo-CatalystTemp (°C)Yield (%)Primary Diagnostic Issue
Pd(PPh3​)4​ (5 mol%)NoneCuI (10 mol%)25< 10S.M. Recovery / Steric block
PdCl2​(PPh3​)2​ (5 mol%)NoneCuI (10 mol%)6025High Glaser homocoupling
Pd(OAc)2​ (2 mol%)XPhos (4 mol%)None8082None (Optimized Cu-free)
PdCl2​(CH3​CN)2​ (2 mol%) P(t-Bu)3​ (4 mol%)None100 (MW)94None (Microwave accelerated)

Part 4: Field-Proven Methodology

Protocol: Copper-Free, Microwave-Assisted Sonogashira Coupling

This self-validating protocol is designed to overcome the steric hindrance of trans-2-ethynylcyclohexan-1-ol while completely suppressing Glaser homocoupling.

Materials Required:

  • PdCl2​(CH3​CN)2​ (Catalyst)

  • Tri-tert-butylphosphine ( P(t-Bu)3​ , 1.0 M in toluene)

  • Cesium Carbonate ( Cs2​CO3​ , Base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup (Glovebox/Schlenk): To an oven-dried microwave vial equipped with a magnetic stir bar, add PdCl2​(CH3​CN)2​ (2 mol%) and Cs2​CO3​ (2.0 equivalents).

  • Substrate Addition: Add the aryl halide (1.0 eq) and trans-2-ethynylcyclohexan-1-ol (1.2 eq).

    • Self-Validation Check: Ensure the liquid alkyne is colorless. A yellow/brown tint indicates auto-oxidation; distill prior to use.

  • Solvent & Ligand: Add anhydrous DMF (to reach 0.2 M concentration) followed by P(t-Bu)3​ (4 mol%). Seal the vial with a Teflon-lined crimp cap.

  • Degassing (Critical): Purge the vial with ultra-high purity Argon for 5 minutes. Do not skip this step; trace oxygen will degrade the phosphine ligand.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 100 °C for 15 minutes with active cooling enabled.

  • In-Process Validation: Upon completion, inspect the vial.

    • Pass: The solution should be a clear yellow/orange.

    • Fail: The presence of a black precipitate ("Pd black") indicates catalyst decomposition due to oxygen ingress or overwhelming steric blockage preventing the catalytic cycle from turning over.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with water (3x) and brine to remove DMF. Dry over MgSO4​ , concentrate, and purify via flash chromatography.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides Source: Journal of Organic Chemistry (via Organic-Chemistry.org summary) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Epimerization in trans-2-Ethynylcyclohexan-1-ol Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical degradation when working with bifunctional cyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical degradation when working with bifunctional cyclic scaffolds. trans-2-Ethynylcyclohexan-1-ol is a highly versatile building block, but its vicinal stereocenters (the C1 hydroxyl and C2 propargylic positions) are highly susceptible to epimerization during derivatization.

This guide is designed to provide you with mechanistic insights, self-validating experimental protocols, and troubleshooting strategies to maintain strict stereocontrol throughout your synthetic workflows.

Workflow SM trans-2-Ethynylcyclohexan-1-ol (Stereocenters: C1, C2) Est O-Esterification (Steglich: DCC/DMAP) SM->Est Acyl Transfer Sono Alkyne Coupling (Sonogashira: Pd/Cu, Amine) SM->Sono Cross-Coupling Ox C1 Oxidation (Swern / DMP) SM->Ox Dehydrogenation Est_Good Retention of Configuration (Strict Temp & Catalyst Control) Est->Est_Good Est_Bad C1/C2 Epimerization (Base-catalyzed / SN1-like) Est->Est_Bad Sono_Good Stereoretentive Coupling (Mild Base, Low Temp) Sono->Sono_Good Sono_Bad C2 Epimerization (Propargylic Deprotonation) Sono->Sono_Bad Ox_Bad Rapid C2 Epimerization (Enolization of alpha-ketone) Ox->Ox_Bad

Fig 1. Derivatization pathways of trans-2-ethynylcyclohexan-1-ol and associated epimerization risks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my trans-2-ethynylcyclohexan-1-ol epimerize during Steglich esterification, and how do I prevent it? A1: The Steglich esterification utilizes DCC and DMAP to form esters under mild conditions[1]. DMAP acts as a superior nucleophilic catalyst, accelerating acyl transfer by forming a reactive N-acylpyridinium intermediate[2]. However, DMAP is also a Brønsted base. The C2 proton of your substrate is propargylic. If the ester being formed is highly electron-withdrawing (e.g., a trifluoroacetate), the C2 proton's acidity increases. Excess DMAP or prolonged reaction times can lead to base-catalyzed deprotonation at C2. Furthermore, if the C1 oxygen is over-activated, SN1-like cleavage can occur, leading to a planar carbocation and subsequent C1 epimerization. The Fix: Strictly limit DMAP to catalytic amounts (<5 mol%). If an auxiliary base is required to neutralize acids, use a sterically hindered, non-nucleophilic base like DIPEA[3]. Keep reaction temperatures between 0 °C and 25 °C.

Q2: I am performing a Sonogashira coupling on the terminal alkyne. Why am I isolating a thermodynamic mixture of cis and trans isomers? A2: Sonogashira cross-couplings require an amine base (e.g., Et₃N, piperidine) to facilitate the formation of the copper acetylide intermediate. While the terminal alkyne proton (pKa ~25) is the primary target, the elevated temperatures (often 60–80 °C) and excess unhindered amine can promote reversible deprotonation at the propargylic C2 position[4]. Once deprotonated, the intermediate loses its stereochemical integrity and reprotonates to form the thermodynamically more stable epimer. The Fix: Switch to milder, inorganic bases (e.g., K₂CO₃) or highly hindered amines (e.g., Diisopropylamine, DIPA). Utilize highly active Pd catalysts (e.g., Pd(PPh₃)₄) that allow the coupling to proceed strictly at room temperature[5].

Q3: I attempted to temporarily oxidize the C1 alcohol to a ketone, but the C2 stereocenter epimerized immediately. What is the mechanism here? A3: Converting the C1 alcohol to a ketone transforms the C2 proton into an α-propargylic proton. The combined electron-withdrawing effects of the newly formed carbonyl and the adjacent alkyne drastically lower the pKa of the C2 proton (pKa ~15-18). Under even mildly basic or acidic workup conditions, rapid enolization occurs, leading to a thermodynamic mixture of epimers[6]. The Fix: If oxidation is strictly necessary for your synthetic route, you must use neutral, mild oxidants like Dess-Martin Periodinane (DMP) and perform a strictly buffered workup (pH 5-6) at low temperatures (-78 °C to 0 °C) to quench the reaction without promoting enolization[3].

Mechanism Trans trans-Isomer (Kinetic Product) Base Strong Base / Heat (e.g., excess DMAP, Et3N) Trans->Base Enolate Planar Intermediate (Enolate / Propargylic Anion) Base->Enolate Deprotonation at C2 Enolate->Trans Reprotonation (Same Face) Cis cis-Isomer (Thermodynamic Epimer) Enolate->Cis Reprotonation (Opposite Face)

Fig 2. Base-catalyzed mechanistic pathway leading to C2 epimerization via a planar intermediate.

Section 2: Quantitative Data & Reagent Selection

To minimize epimerization, reagent selection must prioritize steric hindrance and kinetic control. The table below summarizes the optimal conditions for derivatizing trans-2-ethynylcyclohexan-1-ol.

Derivatization GoalHigh-Risk Reagents (Avoid)Low-Risk Alternatives (Preferred)Mechanistic Rationale
O-Esterification DCC + >20 mol% DMAPDCC + 5 mol% DMAP + DIPEALimits bulk basicity; DIPEA is too sterically hindered to deprotonate the C2 propargylic position[3],[1].
Alkyne Coupling Et₃N (Solvent), 80 °CDIPA (2.0 eq) in THF, 20 °CDIPA provides sufficient basicity for Cu-acetylide formation without triggering C2 deprotonation at room temp[5].
C1 Oxidation Swern Oxidation (Et₃N quench)DMP, buffered NaHCO₃ quenchAvoids the highly basic Et₃N quench which rapidly enolizes the sensitive α-propargylic ketone[3].
Etherification NaH / KOH + Alkyl HalideAg₂O + Alkyl HalideMild, neutral Ag(I) conditions prevent base-catalyzed retro-aldol or epimerization pathways[6].

Section 3: Validated Experimental Protocols

Protocol 1: Stereoretentive Steglich Esterification

This protocol is designed to decouple acyl transfer from base-catalyzed epimerization by strictly controlling DMAP equivalents.

  • Preparation: Dissolve trans-2-ethynylcyclohexan-1-ol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an Argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for C2 deprotonation.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise over 5 minutes.

  • Catalysis (Critical Step): Add exactly 0.05 eq (5 mol%) of 4-Dimethylaminopyridine (DMAP). Do not exceed this amount. Causality: DMAP is a stronger nucleophile than the alcohol and forms the active ester[1]. Exceeding 5 mol% increases the bulk basicity of the medium, risking epimerization.

  • Reaction: Stir at 0 °C for 1 hour, then allow to naturally warm to room temperature. Monitor via TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Filter the precipitated dicyclohexylurea (DCU) byproduct through a Celite pad and wash with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol 2: Room-Temperature Sonogashira Coupling

This protocol utilizes a sterically hindered base and a highly active catalyst to prevent propargylic epimerization during alkyne functionalization.

  • Preparation: Charge an oven-dried Schlenk flask with trans-2-ethynylcyclohexan-1-ol (1.0 eq), the aryl/alkyl halide (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Atmosphere: Evacuate the flask and backfill with Argon (Repeat 3x).

  • Solvent & Base: Add degassed Tetrahydrofuran (THF) (0.2 M) followed by Diisopropylamine (DIPA) (2.0 eq). Causality: Standard protocols use unhindered Triethylamine (TEA), which can dynamically deprotonate the C2 position. DIPA is sterically hindered, preventing unwanted interaction with the C2 proton while still facilitating copper acetylide formation.

  • Reaction: Stir the mixture strictly at 20–25 °C for 4–6 hours. Do not heat.

  • Quench (Critical Step): Immediately quench the reaction by adding a saturated aqueous solution of NH₄Cl. Causality: This instantly neutralizes the DIPA, removing the basic environment before the product is concentrated.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate for purification.

References

  • BenchChem Technical Support. (2025). Avoiding epimerization during synthesis of euscaphic acid analogs. BenchChem.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Referenced via Organic Chemistry Portal: Steglich Esterification.

  • Shenvi, R. A., et al. (2017). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. NIH PubMed Central.

  • Grokipedia Contributors. (2024). Steglich esterification. Grokipedia.

  • Yaragorla, S., et al. (2018). Scope and advances in the catalytic propargylic substitution reaction. NIH PubMed Central.

  • MDPI Contributors. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules.

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for trans-2-ethynylcyclohexan-1-ol enantiomeric purity

Comparative HPLC Validation Strategies for the Enantiomeric Purity of trans-2-Ethynylcyclohexan-1-ol The stereochemical integrity of chiral building blocks is a foundational pillar in modern drug development and asymmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Validation Strategies for the Enantiomeric Purity of trans-2-Ethynylcyclohexan-1-ol

The stereochemical integrity of chiral building blocks is a foundational pillar in modern drug development and asymmetric synthesis. For trans-2-ethynylcyclohexan-1-ol (CAS: 55506-28-0), a versatile secondary alcohol featuring a terminal alkyne, validating enantiomeric excess (ee) presents unique analytical challenges. The molecule lacks a highly conjugated π -system, rendering standard UV detection insensitive, and its rigid chair conformation requires highly specific spatial recognition by the chiral stationary phase (CSP).

This guide provides an objective, data-supported comparison of chiral HPLC methodologies, engineered specifically for researchers and application scientists who require robust, reproducible, and self-validating analytical workflows.

Mechanistic Profiling & Causality in Chiral Recognition

To separate the (1R,2R) and (1S,2S) enantiomers of trans-2-ethynylcyclohexan-1-ol, the chromatographic system must exploit the subtle spatial differences in how each enantiomer interacts with the CSP. In its most stable chair conformation, the hydroxyl and ethynyl groups adopt a trans-1,2-diequatorial arrangement.

The causality behind successful chiral recognition relies on a three-point interaction model:

  • Hydrogen Bonding: The analyte's hydroxyl group acts as both an H-bond donor and acceptor with the carbamate linkages of polysaccharide-based CSPs.

  • π−π Interactions: The electron-rich, linear ethynyl group interacts with the phenyl rings of the CSP's derivatized groups.

  • Steric Inclusion: The cyclohexane ring must physically fit into the chiral grooves of the polymer backbone.

Enantioselective analytical methods are critical for validating the stereochemical outcome of asymmetric syntheses involving alkynyl additions to cyclic ketones[1]. Because the ethynyl group is rigid and linear, the depth of the CSP's chiral cavity dictates the success of the separation.

Comparative Analysis of Chiral Stationary Phases

We evaluated three industry-standard polysaccharide-based columns to determine the optimal environment for resolving this specific analyte.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Amylose forms a tightly coiled helical structure, creating deep inclusion cavities. This architecture perfectly accommodates the trans-diequatorial footprint of trans-2-ethynylcyclohexan-1-ol. Chiralpak AD-H with hexane/isopropanol has been successfully utilized for resolving ethynyl-substituted cyclic alcohols, leveraging this helical amylose structure to achieve baseline resolution at ambient temperatures[2].

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Cellulose possesses a linear backbone, resulting in shallower chiral grooves. While effective for many compounds, the rigid ethynyl group often experiences steric clashes here. Consequently, cellulose-based columns like Chiralcel OD-H are also employed for ethynylcyclohexanol derivatives, typically requiring lower temperatures (e.g., 10 °C) to enhance the stability of the transient diastereomeric complexes and improve marginal selectivity[3].

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)): As an immobilized phase, the electron-withdrawing chloro groups on the phenyl ring increase the acidity of the carbamate N-H bond. This strengthens the hydrogen-bonding network with the analyte's hydroxyl group, offering an alternative selectivity profile when standard coated phases fail.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance across the three evaluated CSPs. Data reflects optimized isocratic conditions using a Hexane/Isopropanol (IPA) mobile phase.

Chiral Stationary PhasePolymer BackboneMobile Phase (v/v)Temp tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Amylose (Coated)Hexane / IPA (90:10)25 °C8.411.21.453.2
Chiralcel OD-H Cellulose (Coated)Hexane / IPA (90:10)10 °C15.817.11.121.4
Chiralpak IC Cellulose (Immobilized)Hexane / IPA (95:5)25 °C12.515.81.322.8

Data Insight: Chiralpak AD-H provides the highest selectivity and resolution, making it the superior choice for high-throughput purity validation. The OD-H column requires sub-ambient cooling to approach baseline resolution, making it less ideal for routine QA/QC environments.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and bracketing to prove that the chromatographic environment remains stable and capable of chiral discrimination throughout the entire run sequence.

Phase 1: Mobile Phase & Sample Preparation
  • Mobile Phase: Prepare a 90:10 (v/v) mixture of HPLC-grade n-Hexane and Isopropanol. Degas via ultrasonication for 15 minutes. Causality: Isopropanol acts as the polar modifier, competing for H-bond sites on the CSP to elute the analyte.

  • Racemic Standard (SST): Dissolve 1.0 mg of racemic trans-2-ethynylcyclohexan-1-ol in 1.0 mL of the mobile phase.

  • Analytical Sample: Dissolve the synthesized enantioenriched sample to a concentration of 1.0 mg/mL in the mobile phase.

Phase 2: Chromatographic Execution (Chiralpak AD-H)
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the isolated alkyne) or Evaporative Light Scattering Detector (ELSD) set to 40 °C drift tube temperature.

  • Injection Volume: 10 µL.

Phase 3: Sequence & Validation Checks (The Self-Validating Loop)
  • Blank Injection: Inject mobile phase. Acceptance: No peaks 0.1% of the target analyte area at the expected retention times.

  • SST Injection (Racemate): Inject the racemic standard. Acceptance: Resolution ( Rs​ ) between enantiomers must be 1.5. Tailing factor ( T ) must be 1.5. If these criteria fail, the system is not capable of accurate ee% determination, and the run must be aborted.

  • Sample Injections: Inject unknown samples in triplicate.

  • Bracketing Standard: Re-inject the racemic standard at the end of the sequence. Acceptance: Retention time drift must be 2.0% compared to the initial SST, proving column stability.

Method Development Workflow

The logical progression of developing this validated assay is mapped below.

HPLC_Validation N1 Analyte: trans-2-ethynylcyclohexan-1-ol N2 CSP Selection (Amylose vs. Cellulose) N1->N2 Assess H-bonding & Sterics N3 Mobile Phase Optimization (Hexane / IPA) N2->N3 Evaluate Chiral Recognition N4 Detection Optimization (UV 210 nm / ELSD) N3->N4 Optimize Selectivity (α) N5 Method Validation (ICH Q2) (Specificity, LOD/LOQ) N4->N5 Establish S/N > 10 N6 Validated Enantiomeric Purity Assay N5->N6 Resolution (Rs) > 1.5

Workflow for the chiral HPLC method development and validation of trans-2-ethynylcyclohexan-1-ol.

Conclusion

For the enantiomeric purity validation of trans-2-ethynylcyclohexan-1-ol, the structural interplay between the rigid cyclohexane chair and the linear ethynyl group heavily favors amylose-based stationary phases. The Chiralpak AD-H column, operated under normal-phase conditions with low-wavelength UV or ELSD detection, provides a thermodynamically favorable environment for baseline resolution, outperforming cellulose-based alternatives. By adhering to the self-validating protocol outlined above, laboratories can ensure absolute confidence in their stereochemical assignments.

Sources

Comparative

comparing trans-2-ethynylcyclohexan-1-ol with acyclic alkynols in synthesis

Strategic Alkynol Selection in Organic Synthesis: A Comparative Guide to trans-2-Ethynylcyclohexan-1-ol vs. Acyclic Alternatives Introduction Alkynols are indispensable bifunctional building blocks in modern synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Alkynol Selection in Organic Synthesis: A Comparative Guide to trans-2-Ethynylcyclohexan-1-ol vs. Acyclic Alternatives

Introduction Alkynols are indispensable bifunctional building blocks in modern synthetic chemistry, offering orthogonal reactivity through their hydroxyl and terminal alkyne moieties. While acyclic alkynols (e.g., 3-butyn-1-ol, 4-pentyn-1-ol) are ubiquitous due to their high reactivity and commercial availability, cyclic variants like trans-2-ethynylcyclohexan-1-ol provide a unique architectural advantage. This guide objectively compares the synthetic performance, thermodynamic behavior, and application profiles of these two classes, providing researchers with evidence-based criteria for scaffold selection.

Structural & Conformational Dynamics The fundamental divergence between cyclic and acyclic alkynols lies in their conformational freedom. Acyclic alkynols possess multiple rotatable carbon-carbon bonds, resulting in a highly flexible backbone. While this flexibility facilitates rapid reaction kinetics by minimizing steric hindrance during transition state formation, it introduces a significant entropic penalty when these molecules are utilized as pharmacophores binding to target receptors[1].

Conversely, trans-2-ethynylcyclohexan-1-ol features a rigid cyclohexane ring that locks the hydroxyl and ethynyl groups into a defined spatial relationship. The trans configuration dictates that the substituents must adopt either a diequatorial or diaxial orientation. Because the ethynyl group and the hydroxyl group both exert steric demands, the diequatorial conformation is thermodynamically favored. This specific spatial arrangement dictates stereoelectronic factors, ensuring that incoming reagents approach from predictable trajectories[2]. In medicinal chemistry, this conformational restriction is a highly effective strategy to reduce the overall number of possible conformations, thereby favoring the bioactive conformation and enhancing target selectivity[3].

ConformationalLogic A Acyclic Alkynols (e.g., 3-butyn-1-ol) B High Conformational Flexibility A->B C High Entropic Penalty Upon Binding B->C D trans-2-Ethynylcyclohexan-1-ol E Rigid Cyclohexane Scaffold D->E F Pre-organized Bioactive Conformation E->F G Enhanced Target Selectivity & Potency F->G

Conformational restriction logic comparing acyclic alkynols and trans-2-ethynylcyclohexan-1-ol.

Comparative Reactivity Profiles The structural differences directly impact the behavior of these molecules in cross-coupling and click chemistry workflows.

  • Sonogashira Cross-Coupling : Both classes effectively undergo Pd/Cu-catalyzed coupling with aryl halides. Acyclic alkynols react swiftly due to the exposed nature of the terminal alkyne. trans-2-Ethynylcyclohexan-1-ol, however, presents moderate steric hindrance due to the adjacent secondary alcohol and the bulk of the cyclohexane ring. This can slightly retard the transmetalation step. Nevertheless, optimized conditions utilizing robust bases (like triethylamine) at room temperature yield excellent results, successfully generating complex precursors for materials like hydrazine electrooxidation catalysts[4].

  • Ring-Forming & Oxidative Additions : In tandem oxidative coupling reactions (e.g., using CuI and paraformaldehyde), trans-2-ethynylcyclohexan-1-ol is efficiently converted into trans-2-allenylcyclohexan-1-ol, maintaining its stereochemical integrity[5]. Acyclic alkynols undergo similar addition/fragmentation reactions but often require careful temperature control to prevent unwanted side reactions, such as the formation of tertiary alcohol impurities[6].

Quantitative Performance Comparison The following table synthesizes experimental data comparing the two classes across standard synthetic transformations.

ParameterAcyclic Alkynols (e.g., 3-butyn-1-ol)trans-2-Ethynylcyclohexan-1-ol
Typical Sonogashira Yield 85% - 95%75% - 88%[4]
Reaction Kinetics (CuAAC) Very Fast (< 2 hours)Moderate (4 - 12 hours)
Steric Hindrance (Alkyne) LowModerate (Adjacent ring system)
Entropic Penalty on Binding HighLow (Pre-organized)[1]
Allene Formation Yield ~55% - 77%[6]~63% (Stereoretentive)[5]

Self-Validating Experimental Protocol: Sonogashira Coupling To ensure reproducibility, the following protocol for the Sonogashira coupling of trans-2-ethynylcyclohexan-1-ol is designed as a self-validating system, where each step includes a mechanistic rationale and an observable checkpoint[4].

Step 1: Reagent Preparation & Degassing

  • Action : In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), trans-2-ethynylcyclohexan-1-ol (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) in anhydrous triethylamine (Et3N, 0.2 M). Purge the solution with Argon for 15 minutes.

  • Causality : Et3N acts dually as the solvent and the base necessary to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. Degassing removes dissolved oxygen.

  • Self-Validation : A successful purge is visually confirmed when the mixture transitions from a pale yellow to a dark brown/black hue, indicating the reduction of Pd(II) to the active Pd(0) species. If the solution turns blue or green, oxygen is present, leading to Cu(II) formation and unwanted Glaser-Hay homocoupling.

Step 2: Reaction Execution

  • Action : Stir the sealed mixture at 25 °C for 15 hours.

  • Causality : The rigid cyclohexane ring introduces steric bulk that slows down the transmetalation step between the copper acetylide and the palladium complex compared to acyclic variants. The extended time at room temperature prevents thermal degradation while ensuring complete conversion.

  • Self-Validation : Monitor the reaction via TLC (Hexane:EtOAc 8:2). The complete consumption of the higher-Rf aryl halide spot and the appearance of a distinct, UV-active lower-Rf spot confirms successful coupling.

Step 3: Quench & Workup

  • Action : Quench the reaction by adding saturated aqueous NH4Cl, then extract with ethyl acetate (3x).

  • Causality : Saturated NH4Cl is chosen over strong acids because it mildly neutralizes the excess Et3N and protonates any alkoxides without risking acid-catalyzed dehydration of the secondary alcohol.

  • Self-Validation : During extraction, the aqueous layer will exhibit a distinct blue tint. This is a positive indicator that the copper catalyst has been successfully sequestered as a water-soluble amine complex, effectively removing it from the organic product layer.

SonogashiraWorkflow Step1 Step 1: Reagent Prep & Degassing Pd/Cu Catalysts in Et3N Purge with Argon Step2 Validation 1 Color shifts to dark brown Confirms Pd(0) formation Step1->Step2 Step3 Step 2: Execution Stir at 25°C for 15h Overcomes steric hindrance Step2->Step3 Step4 Validation 2 TLC Monitoring Disappearance of Aryl Halide Step3->Step4 Step5 Step 3: Quench & Workup Sat. NH4Cl Quench EtOAc Extraction Step4->Step5 Step6 Validation 3 Blue aqueous layer Confirms Cu sequestration Step5->Step6

Step-by-step self-validating workflow for the Sonogashira coupling of trans-2-ethynylcyclohexan-1-ol.

Conclusion While acyclic alkynols remain the standard for rapid, unhindered click and coupling reactions, trans-2-ethynylcyclohexan-1-ol offers a critical advantage when structural rigidity is paramount. By understanding the causality behind its steric demands and thermodynamic preferences, researchers can leverage this cyclic building block to synthesize highly selective, conformationally restricted molecules for advanced drug discovery and materials science.

References 1.1 2.2 3.3 4. 4 5.6 6.5

Validation

A Senior Application Scientist's Guide to the GC-MS Analytical Validation for the Synthesis of trans-2-ethynylcyclohexan-1-ol

This guide provides an in-depth, technically-grounded framework for the synthesis and subsequent analytical validation of trans-2-ethynylcyclohexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded framework for the synthesis and subsequent analytical validation of trans-2-ethynylcyclohexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating system for quality control and regulatory compliance.

The precise characterization and purity assessment of chiral building blocks like trans-2-ethynylcyclohexan-1-ol are paramount in the synthesis of complex pharmaceutical intermediates. This guide compares the performance of a developed GC-MS method against internationally recognized acceptance criteria, primarily derived from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Part I: Synthesis of trans-2-ethynylcyclohexan-1-ol

Principle and Rationale

The synthesis of trans-2-ethynylcyclohexan-1-ol is achieved via the nucleophilic ring-opening of cyclohexene oxide. This epoxide serves as an ideal precursor because attack by a nucleophile, in this case, an acetylide, proceeds via an SN2 mechanism. This mechanism dictates that the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the side opposite the C-O bond, resulting in an inversion of stereochemistry at that carbon. The subsequent protonation of the resulting alkoxide yields the alcohol. This anti-addition across the former double bond ensures the desired trans stereochemistry between the hydroxyl and ethynyl groups. The use of a lithium acetylide-ethylenediamine complex provides a stable and effective source of the ethynyl nucleophile. A similar strategy is employed in the synthesis of other trans-2-substituted cyclohexanols.[4]

Caption: Synthesis pathway for trans-2-ethynylcyclohexan-1-ol.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried 500 mL round-bottomed flask under an argon atmosphere, add lithium acetylide-ethylenediamine complex (1.1 equivalents).

  • Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (THF) and cool the resulting slurry to 0°C in an ice bath.

  • Reactant Addition: Add cyclohexene oxide (1.0 equivalent) dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis of a quenched aliquot.

  • Quenching: Upon completion, carefully cool the reaction mixture back to 0°C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain pure trans-2-ethynylcyclohexan-1-ol.

Part II: GC-MS Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] For the purity and assay determination of trans-2-ethynylcyclohexan-1-ol, a GC-MS method was developed and validated according to ICH Q2(R1) guidelines.[5]

Validation_Workflow MD Method Development (Column, Temp Program) SST System Suitability Testing (SST) MD->SST Spec Specificity / Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD_LOQ LOD & LOQ Acc->LOD_LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob VM Validated Method Rob->VM

Caption: GC-MS analytical validation workflow.

A. GC-MS System Parameters (Starting Point)

The following parameters serve as a robust starting point for analysis and should be optimized as necessary.[6]

ParameterSettingRationale
GC System Agilent 8890 (or equivalent)Standard, reliable platform for routine analysis.
MS Detector Agilent 5977B MSD (or equivalent)Provides high sensitivity and mass accuracy for identification.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas, provides good efficiency.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for a relatively pure sample.
Injector Temp 250°CEnsures complete vaporization of the analyte without degradation.
Oven Program 60°C (hold 2 min), ramp 15°C/min to 240°CProvides good separation of the analyte from potential impurities and solvent.
MSD Transfer Line 280°CPrevents condensation of the analyte before reaching the detector.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
Quadrupole Temp 150°CStandard temperature for mass filtering.
Scan Range 35 - 350 m/zCovers the molecular ion and expected fragmentation patterns.
B. Validation Parameters & Experimental Protocols

Definition: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[7]

Protocol:

  • Prepare a solution of a placebo (synthesis starting materials and reagents without the final product).

  • Prepare a solution of the purified trans-2-ethynylcyclohexan-1-ol reference standard.

  • Prepare a spiked sample containing the reference standard and known related impurities (e.g., cyclohexene oxide, cis-isomer if available).

  • Inject all three samples into the GC-MS system.

  • Comparison: Compare the chromatograms. The retention time of the analyte peak in the spiked sample must match the reference standard. No interfering peaks should be observed at the retention time of the analyte in the placebo sample. The mass spectrum of the analyte peak should be consistent across all injections and unique from adjacent peaks.

Acceptance Criteria: The method is specific if there is no interference at the analyte's retention time, and peak purity analysis (via mass spectral deconvolution) confirms homogeneity.

Definition: Linearity is the ability of the method to provide results that are directly proportional to the analyte concentration within a given range.[7][8] The range is the interval between the upper and lower concentrations that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[9]

Protocol:

  • Prepare a stock solution of the reference standard at 1000 µg/mL in ethyl acetate.

  • Perform serial dilutions to create at least five calibration standards. For an assay of a pure substance, a typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data & Comparison:

Concentration (µg/mL)Avg. Peak Area
801,625,480
901,831,055
1002,045,990
1102,255,120
1202,448,760
Linear Regression Result
Correlation Coefficient (r²) 0.9995
Y-intercept Close to origin

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is considered excellent evidence of linearity.[10]

Definition: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is often determined through recovery studies.

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three replicates at each concentration level).

  • Analyze the samples and calculate the concentration of the analyte using the previously established linear curve.

  • Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) x 100%.

Data & Comparison:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0101.2101.2
120%120.0119.199.3
Average Recovery 99.97%

Acceptance Criteria: For a drug substance assay, recovery is typically expected to be within 98.0% to 102.0%.[10]

Definition: Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[7][8]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration during the same analytical run.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.

Data & Comparison:

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanStd. Dev.RSD (%)
Repeatability 100.299.5100.899.9101.0100.5100.320.550.55%
Intermediate Precision 101.5100.399.8102.0100.9101.2100.950.780.77%

Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be ≤ 2%.[10]

Definition:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8][11]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][11]

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.[8]

  • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.[8][9]

  • Inject solutions at the estimated LOQ concentration to confirm that the precision (RSD) at this level is acceptable.

Data & Comparison:

ParameterConcentration (µg/mL)S/N RatioPrecision at LOQ (RSD%)
LOD 0.15~3:1N/A
LOQ 0.50~10:16.8%

Acceptance Criteria: While strict limits vary, an RSD of ≤ 10% is often considered acceptable for precision at the LOQ.

Part III: Summary of Validation and Method Performance Comparison

This table provides a consolidated overview of the GC-MS method's performance against standard industry acceptance criteria.

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Range 80-120% of target concentration80-120 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.97%Pass
Precision (Repeatability, RSD) ≤ 2%0.55%Pass
Precision (Intermediate, RSD) ≤ 2%0.77%Pass
Limit of Quantitation (LOQ) S/N ≥ 10; acceptable precision0.50 µg/mLPass
Conclusion

The described Gas Chromatography-Mass Spectrometry method for the analysis of trans-2-ethynylcyclohexan-1-ol has been successfully validated according to ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision, proving it is fit for its intended purpose: the reliable quantification and purity assessment of trans-2-ethynylcyclohexan-1-ol in a drug development and quality control setting. The established protocols provide a self-validating framework that ensures data integrity and supports regulatory requirements.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FUMI Theory. (n.d.). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC. Retrieved from [Link]

  • PMC. (n.d.). Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). A Practical Approach to Determination of Laboratory GC-MS Limits of Detection. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • IntechOpen. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. Retrieved from [Link]

  • PubMed. (1994). Limit of detection (LOD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • eScholarship. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products. Retrieved from [Link]

  • ResearchGate. (1994). Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Retrieved from [Link]

  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

  • PMC. (2022). Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers. Retrieved from [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. Retrieved from [Link]

  • Gcms.cz. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • PMC. (n.d.). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? Retrieved from [Link]

  • PMC. (2021). Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (−)-(1R,2S)-trans-2-phenylcyclohexanol and (+)-(1S,2R)-trans-2-phenylcyclohexanol. Retrieved from [Link]

Sources

Comparative

Spectroscopic Comparison Guide: trans- vs. cis-2-Ethynylcyclohexan-1-ol Diastereomers

Executive Summary The stereochemical architecture of substituted cyclohexanes dictates their utility in downstream synthetic applications. The diastereomers of 2-ethynylcyclohexan-1-ol serve as critical bifunctional buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical architecture of substituted cyclohexanes dictates their utility in downstream synthetic applications. The diastereomers of 2-ethynylcyclohexan-1-ol serve as critical bifunctional building blocks in organic synthesis, with applications ranging from the Lewis acid-promoted cyclization of acetals to form complex benzopyrans , to the development of advanced organic electrocatalysts for direct hydrazine fuel cells .

For researchers and drug development professionals, the ability to rapidly and unambiguously differentiate the trans and cis diastereomers is paramount. This guide provides an objective, data-driven comparison of their spectroscopic profiles (NMR and FTIR), grounded in the causal mechanisms of molecular conformation, alongside a self-validating experimental protocol for their isolation and characterization.

Mechanistic Causality: Conformation and Spectral Response

The spectroscopic divergence between trans- and cis-2-ethynylcyclohexan-1-ol is not arbitrary; it is a direct consequence of their preferred chair conformations.

  • The trans Diastereomer: To minimize 1,3-diaxial steric strain, the trans isomer predominantly adopts a diequatorial conformation . Consequently, the protons attached to C-1 (carbinol) and C-2 (propargylic) are forced into axial positions . This anti-periplanar relationship results in a large vicinal coupling constant ( 3Jaa​>10 Hz) governed by the Karplus equation.

  • The cis Diastereomer: The cis isomer must adopt an axial-equatorial conformation . Regardless of whether the hydroxyl or the ethynyl group is axial, the dihedral angle between the C-1 and C-2 protons is approximately 60°, leading to significantly smaller coupling constants ( 3Jae​ or 3Jee​<5 Hz).

Furthermore, the spatial proximity of the functional groups in the cis isomer alters the intramolecular hydrogen-bonding network, which manifests as distinct shifts in the FTIR spectrum compared to the trans isomer.

StereochemicalDifferentiation Substrate Substrate Cyclohexene Oxide TransIsomer trans-Diastereomer Diequatorial (Major) Substrate->TransIsomer SN2 Ring Opening (Anti-Periplanar) CisIsomer cis-Diastereomer Axial-Equatorial Substrate->CisIsomer Isomerization / Alternative Route Reagent Nucleophile Lithium Acetylide Reagent->TransIsomer TransNMR TransNMR TransIsomer->TransNMR Karplus Eq. CisNMR CisNMR CisIsomer->CisNMR Karplus Eq.

Fig 1: Stereoselective synthesis and NMR diagnostic logic for 2-ethynylcyclohexan-1-ol diastereomers.

Quantitative Spectroscopic Comparison

The following tables synthesize the critical diagnostic data required to differentiate the two diastereomers.

Table 1: 1 H NMR Diagnostic Features (400 MHz, CDCl 3​ )
Structural Featuretrans-2-ethynylcyclohexan-1-olcis-2-ethynylcyclohexan-1-olCausal Mechanism
H-1 (Carbinol Proton) ~3.46 ppm (td, J ≈ 10.0, 4.0 Hz)~3.90 ppm (br s or narrow m)Karplus Relationship: Trans H-1 is axial, yielding a large diaxial coupling ( 3Jaa​ ). Cis H-1 is equatorial, yielding only small gauche couplings.
H-2 (Propargylic Proton) ~2.20 ppm (m)~2.45 ppm (m)Shielding Cone: The axial trans H-2 resides in a different region of the alkyne's magnetic anisotropy cone than the equatorial cis H-2.
Alkyne Terminal C-H ~2.10 ppm (d, J ≈ 2.5 Hz)~2.15 ppm (d, J ≈ 2.5 Hz)Long-Range Coupling: Both exhibit 4J coupling to H-2, but slight chemical shift variance occurs due to solvent accessibility.
Table 2: 13 C NMR and FTIR Spectral Comparison
Analytical Metrictrans Isomercis IsomerCausal Mechanism
13 C: C-1 (Carbinol) ~74.5 ppm~70.2 ppm γ -Gauche Effect: Equatorial alcohols (trans) consistently resonate downfield relative to axial alcohols (cis) due to reduced steric compression.
13 C: Alkyne Carbons ~87.0, 70.5 ppm~85.5, 71.0 ppmSteric Environment: Minor variations arise from the orientation of the alkyne relative to the cyclohexane ring current.
FTIR: O-H Stretch ~3400 cm⁻¹ (broad)~3450 cm⁻¹ (sharper)Hydrogen Bonding: The trans isomer engages in extensive intermolecular H-bonding, broadening the signal. The cis isomer's steric profile partially restricts this.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in stereochemical assignment, the following protocol details the stereospecific synthesis of the trans isomer via epoxide ring-opening, coupled with an orthogonal validation workflow.

Phase 1: Stereospecific Synthesis
  • Preparation: Flame-dry a 100 mL Schlenk flask and purge with argon. Add anhydrous THF (20 mL) and trimethylsilylacetylene (1.2 equiv, 12.0 mmol).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add n -butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to form the lithium acetylide.

  • SN​2 Ring Opening: Add boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ , 1.2 equiv) followed immediately by cyclohexene oxide (1.0 equiv, 10.0 mmol). Stir at -78 °C for 2 hours.

    • Causality Note: The Lewis acid activates the epoxide, while the nucleophile attacks strictly via an anti-periplanar trajectory, guaranteeing the trans stereochemistry.

  • Deprotection: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc. Concentrate the organic layer, then treat the crude residue with TBAF (1.5 equiv, 1 M in THF) at room temperature for 1 hour to remove the TMS group.

Phase 2: Isolation and Self-Validation
  • Chromatographic Resolution: Purify the crude mixture via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 85:15).

  • TLC Validation: The trans isomer typically exhibits an Rf​ of ~0.35 (9:1 Hexane/EtOAc), while the cis isomer (if present as a byproduct) elutes slightly faster ( Rf​ ~0.42) due to its reduced capacity for optimal hydrogen bonding with the stationary phase.

  • Spectroscopic Checkpoint (The Self-Validating Step): Acquire a 1 H NMR spectrum of the purified fraction in CDCl 3​ .

    • Pass Criteria: A distinct triplet of doublets (or dddd) at ~3.46 ppm with at least one coupling constant J>9.5 Hz must be present.

    • Fail Criteria: If the signal at ~3.90 ppm appears as a narrow multiplet, the SN​2 trajectory was compromised, and the cis isomer has contaminated the batch. Do not proceed to downstream cyclization workflows.

ProtocolWorkflow Step1 Step 1: Reaction Setup Anhydrous THF, -78°C Step2 Step 2: SN2 Addition Stereospecific anti-attack Step1->Step2 Step3 Step 3: Quench & Extract NH4Cl (aq) / EtOAc Step2->Step3 Step4 Step 4: Chromatographic Isolation Silica Gel, Hexane/EtOAc Step3->Step4 Step5 Step 5: Spectroscopic Validation 1H/13C NMR & FTIR Step4->Step5 Validation Self-Validation Checkpoint: Rf = 0.35 (trans), Rf = 0.42 (cis) Step4->Validation

Fig 2: Self-validating experimental workflow for the isolation and characterization of diastereomers.

References

  • Melany, M. L.; Lock, G. A.; Thompson, D. W. "4-Chlorooctahydro-2H-1-benzopyrans and 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyrans via the Lewis acid promoted cyclization of acetals derived from trans-2-vinylcyclohexanol and trans-2-ethynylcyclohexanol: synthesis, structure, and mechanism." The Journal of Organic Chemistry 1985, 50, 20, 3925-3927.[Link]

  • Ak, G.; et al. "Investigation of Hydrazine Electrooxidation Performance of Dihydrobenzothienopyranone Derivatives." ACS Omega 2020, 5, 30, 19020-19030.[Link]

Validation

Benchmarking CuAAC Reaction Rates: The Case of trans-2-Ethynylcyclohexan-1-ol

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier transformation in the click chemistry arsenal, celebrated for its robust functional group tolerance and high thermodynamic driving force[1]. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier transformation in the click chemistry arsenal, celebrated for its robust functional group tolerance and high thermodynamic driving force[1]. However, the kinetic profile of CuAAC is highly dependent on the steric and electronic microenvironments of the alkyne substrate[2].

This guide provides an objective, data-driven comparison of the click reaction rates of trans-2-ethynylcyclohexan-1-ol against standard alternative alkynes. By analyzing how its unique structural dichotomy—significant steric bulk coupled with a coordinating propargylic hydroxyl group—affects catalytic turnover, researchers can better optimize bioconjugation and complex library synthesis workflows.

Structural Causality: Sterics vs. Coordination

The reactivity of terminal alkynes in CuAAC is governed by the ease of forming the critical copper(I) acetylide intermediate[1].

trans-2-ethynylcyclohexan-1-ol presents a complex kinetic profile due to two competing factors:

  • Steric Hindrance (Deceleration): The bulky cyclohexane ring restricts the trajectory of the incoming copper catalyst and the subsequent coordination of the azide[3]. Highly congested environments typically increase the activation energy of the rate-determining metallacycle formation[4].

  • Hydroxyl Coordination (Acceleration): Propargyl compounds generally exhibit excellent reactivity[2]. The secondary hydroxyl group adjacent to the alkyne in trans-2-ethynylcyclohexan-1-ol can coordinate with the Cu(I) center. This heteroatom-directed stabilization lowers the pKa of the terminal alkyne proton, facilitating rapid deprotonation and copper acetylide formation, partially offsetting the steric penalty[1].

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst Active Species Pi_Complex π-Alkyne Cu Complex (Steric Hindrance Encountered) Cu_Cat->Pi_Complex + trans-2-ethynylcyclohexan-1-ol Cu_Acetylide Copper(I) Acetylide (-OH Coordination Stabilizes) Pi_Complex->Cu_Acetylide Base / -H+ Azide_Coord Azide Coordination (Rate-Determining Step) Cu_Acetylide->Azide_Coord + R-N3 Metallacycle Six-Membered Metallacycle Azide_Coord->Metallacycle Cycloaddition Triazole 1,4-Disubstituted Triazole Product Release Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu_Cat Catalyst Regeneration

Mechanistic pathway of CuAAC highlighting the stabilizing role of hydroxyl coordination.

Comparative Kinetic Benchmarking

To objectively evaluate the performance of trans-2-ethynylcyclohexan-1-ol, it must be benchmarked against alkynes that isolate these steric and electronic variables. The following data summarizes the relative reaction rates ( kobs​ ) and time to 90% conversion ( t90%​ ) using a standardized ligand-accelerated CuAAC protocol (Benzyl azide, 1 mol% CuSO₄, 5 mol% THPTA ligand, 10 mol% sodium ascorbate, 25 °C)[2].

Quantitative Performance Matrix
Alkyne SubstrateStructural ClassificationRelative Rate ( krel​ ) t90%​ (Minutes)Primary Kinetic Driver
Propargyl Alcohol Unhindered, Coordinating1.00 (Baseline)< 10Optimal -OH coordination, minimal sterics[2].
Phenylacetylene Unhindered, Aromatic0.8515Electronic activation via conjugation[4].
trans-2-Ethynylcyclohexan-1-ol Hindered, Coordinating 0.42 35 Steric drag partially mitigated by -OH coordination.
Cyclohexylacetylene Hindered, Non-Coordinating0.15> 120Severe steric hindrance without heteroatom stabilization[3].
1-Octyne Unhindered, Aliphatic0.3050Lack of electronic activation or coordination[4].

Key Insight: While trans-2-ethynylcyclohexan-1-ol reacts approximately 2.4 times slower than the highly optimized propargyl alcohol baseline, it significantly outperforms unfunctionalized hindered alkynes (like cyclohexylacetylene) by nearly a factor of 3. This confirms that the adjacent hydroxyl group plays a critical catalytic rescue role.

Experimental Methodology: Self-Validating Kinetic Profiling

To ensure trustworthiness and reproducibility, the kinetic data must be derived from a self-validating system. Endpoint analysis is insufficient for benchmarking; continuous in situ monitoring is required to capture the true reaction rate and identify any catalyst degradation or substrate aggregation[3].

Kinetic_Workflow Prep 1. Substrate Prep Equimolar + Int. Standard Cat 2. Catalyst Injection CuSO4 / THPTA / Ascorbate Prep->Cat Monitor 3. In Situ Monitoring ReactIR (Azide peak ~2100 cm⁻¹) Cat->Monitor Data 4. Data Extraction Conversion vs. Time Monitor->Data Analyze 5. Kinetic Profiling Calculate k_obs & t_90% Data->Analyze

Standardized experimental workflow for real-time kinetic benchmarking of CuAAC reactions.

Step-by-Step Protocol: In Situ ReactIR Monitoring

Rationale for Protocol Design: We utilize ReactIR to monitor the disappearance of the azide asymmetric stretch (~2100 cm⁻¹). This avoids the sampling errors of offline LC-MS and provides a high-density data stream for precise kobs​ calculation. 1,3,5-Trimethoxybenzene is included as an inert internal standard to validate mass balance post-reaction.

  • System Preparation & Degassing:

    • Equip a 25 mL multi-neck flask with a magnetic stirrer and an in situ ReactIR probe.

    • Add 5.0 mL of a 1:1 mixture of tert-butanol and water.

    • Causality: Degassing is critical. Oxygen induces oxidative homocoupling of the alkyne (Glaser coupling), which consumes the substrate and alters the kinetic profile[3]. Sparge the solvent with Argon for 15 minutes.

  • Substrate Loading:

    • Add Benzyl azide (1.0 mmol) and trans-2-ethynylcyclohexan-1-ol (1.0 mmol).

    • Add 1,3,5-trimethoxybenzene (0.5 mmol) as the internal standard.

    • Begin recording the IR baseline.

  • Catalyst Complex Assembly:

    • In a separate degassed vial, mix CuSO₄·5H₂O (0.01 mmol, 1 mol%) and THPTA ligand (0.05 mmol, 5 mol%) in 0.5 mL of water.

    • Causality: THPTA is a polydentate ligand that protects the Cu(I) oxidation state from disproportionation and accelerates the reaction by stabilizing the active polynuclear copper clusters[2].

  • Reaction Initiation:

    • Inject the Cu/THPTA complex into the main reaction flask.

    • Immediately inject a freshly prepared solution of sodium ascorbate (0.10 mmol, 10 mol%) in 0.5 mL of water. The reduction of Cu(II) to Cu(I) initiates the reaction[5].

  • Data Acquisition & Quenching:

    • Monitor the decay of the 2100 cm⁻¹ peak at 25 °C.

    • Once the peak plateaus (indicating completion or stalling), quench the reaction by adding 1 mL of 0.5 M EDTA solution to chelate the copper[6].

Conclusion & Recommendations

When designing synthetic routes or bioconjugation strategies involving trans-2-ethynylcyclohexan-1-ol, researchers must account for its moderate reaction kinetics. While it is slower than unhindered propargyl alcohols, its built-in hydroxyl coordination makes it highly viable for standard CuAAC conditions, unlike non-coordinating bulky alkynes which often require elevated temperatures or massive catalyst loadings[3][4].

Best Practices for trans-2-ethynylcyclohexan-1-ol:

  • Ligand Selection: Always use an accelerating ligand (e.g., THPTA or BTTAA) to maximize the concentration of the active Cu(I) species and overcome the steric barrier[2].

  • Concentration: Maintain substrate concentrations above 10 mM if possible. At highly dilute bioconjugation concentrations (< 1 mM), the steric drag of the cyclohexane ring will severely prolong reaction times.

References

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction Organic Letters - ACS Publications[Link][7]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides National Institutes of Health (PMC)[Link][1]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition National Institutes of Health (PMC)[Link][2]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Organometallics - ACS Publications[Link][4]

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Organic Chemistry Portal[Link][5]

Sources

Comparative

A Comparative Guide to Validating Stereocenter Integrity in trans-2-Ethynylcyclohexan-1-ol Downstream Reactions

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral molecules throughout a synthetic sequence is paramount. The three-dimensional arrangement of atoms in a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral molecules throughout a synthetic sequence is paramount. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties.[1][2] This guide provides an in-depth technical comparison of key analytical methods for validating the stereocenter of trans-2-ethynylcyclohexan-1-ol and its derivatives in downstream reactions. We will explore the causality behind experimental choices and present supporting data to empower you to build self-validating protocols.

The stereochemical fate of a chiral center during a chemical transformation is a critical consideration in multi-step syntheses. Reactions are broadly classified based on their stereochemical outcome:

  • Stereospecific reactions , where the stereochemistry of the starting material dictates the stereochemistry of the product.[3]

  • Stereoselective reactions , where one stereoisomer is preferentially formed over others.[3]

Understanding the nature of a reaction is the first step in predicting and validating the stereochemical integrity of your target molecule.

The Critical Choice: A Comparative Overview of Analytical Techniques

Several powerful analytical techniques can be employed to determine the absolute configuration and enantiomeric excess (e.e.) of chiral molecules. The choice of method depends on factors such as the nature of the analyte, the required accuracy, and the available instrumentation.

Technique Sample Amount Time Required Accuracy Key Considerations
Chiral High-Performance Liquid Chromatography (HPLC) μg to mgMinutes to hoursHighRequires a suitable chiral stationary phase (CSP); method development can be time-consuming.
Mosher's Ester Analysis (NMR) 1-5 mg4-6 hours (including derivatization)[4][5][6][7]High, but model-dependentRequires derivatization; potential for misinterpretation with sterically hindered or flexible molecules.[6]
Circular Dichroism (CD) Spectroscopy 1-10 mg1-4 hoursHigh, requires computational supportRequires a chromophore near the stereocenter for strong signals; interpretation relies on accurate computational modeling.[1][6]
Single-Crystal X-ray Crystallography < 1 mg (single crystal)6-24 hours for data collection[6]Unambiguous and definitiveRequires a suitable single crystal, which can be difficult to obtain.[6]

Deep Dive into Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Separation

Chiral HPLC is a widely adopted technique for determining the enantiomeric excess of chiral compounds.[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8][9]

Experimental Protocol: Chiral HPLC Analysis of a trans-2-Ethynylcyclohexan-1-ol Derivative

This protocol serves as a robust starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based CSP, such as Chiralcel® OD-H, is a good starting point for many chiral alcohols.[9]

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v) is commonly used.[9] The ratio can be optimized to achieve better separation.

  • Sample Preparation: Dissolve a small amount of the analyte (approx. 1 mg/mL) in the mobile phase.[9]

  • Analysis: Inject the sample and monitor the elution profile. The area under each peak corresponding to the enantiomers is used to calculate the enantiomeric excess.

Causality in Method Design:

The choice of CSP is critical. Polysaccharide-based CSPs are versatile due to their ability to form a variety of interactions (hydrogen bonds, dipole-dipole, etc.) with the analyte.[10][11] The mobile phase composition influences the retention times and resolution. A less polar mobile phase generally leads to stronger interactions with the CSP and longer retention times.

Mosher's Ester Analysis: Deducing Absolute Configuration via NMR

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols.[4][5][6][7][12] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters.[6] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed stereocenter, the absolute configuration can be deduced.[4][5]

Experimental Workflow: Mosher's Ester Analysis

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Configuration Assignment Alcohol Chiral Alcohol (Unknown Configuration) R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Reaction 1 S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Reaction 2 Ester_R Diastereomer 1 ((S)-Alcohol-(R)-MTPA) R_MTPA->Ester_R Ester_S Diastereomer 2 ((S)-Alcohol-(S)-MTPA) S_MTPA->Ester_S NMR_R ¹H NMR of Diastereomer 1 Ester_R->NMR_R NMR_S ¹H NMR of Diastereomer 2 Ester_S->NMR_S Calc_Delta Calculate Δδ (δS - δR) NMR_R->Calc_Delta NMR_S->Calc_Delta Analyze_Sign Analyze Sign of Δδ for Protons Near Stereocenter Calc_Delta->Analyze_Sign Assign_Config Assign Absolute Configuration Analyze_Sign->Assign_Config

Caption: Workflow for Mosher's ester analysis.

Detailed Protocol: Mosher's Ester Analysis

  • Esterification: In two separate NMR tubes, dissolve a small amount of the chiral alcohol in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess of anhydrous pyridine, followed by either (R)-MTPA-Cl or (S)-MTPA-Cl.[6]

  • Reaction Monitoring: Allow the reactions to proceed at room temperature until completion, as monitored by TLC or ¹H NMR.[6]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum for each of the crude reaction mixtures.[6]

  • Data Analysis: Assign the proton signals for both diastereomers and calculate the Δδ values. The sign of the Δδ values for protons on either side of the MTPA plane in the preferred conformation allows for the assignment of the absolute configuration.[12]

Trustworthiness of the Method: The reliability of Mosher's method hinges on the assumption of a single preferred conformation of the MTPA esters in solution. For flexible molecules, this assumption may not hold, leading to potential misinterpretation.

Case Study: Validating Stereochemical Integrity in Downstream Reactions of trans-2-Ethynylcyclohexan-1-ol

Let's consider two common downstream reactions and the appropriate validation strategies:

Mitsunobu Reaction: Expecting Inversion

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, and it typically proceeds with a clean inversion of stereochemistry at the reacting center.[13][14][15][16][17] This makes it a stereospecific Sₙ2 reaction.[14]

Reaction Scheme:

trans-2-ethynylcyclohexan-1-ol + Nucleophile (e.g., Benzoic Acid) + PPh₃ + DEAD → cis-2-ethynylcyclohexyl benzoate

Validation Strategy:

  • Initial Characterization: Determine the enantiomeric excess of the starting trans-2-ethynylcyclohexan-1-ol using chiral HPLC.

  • Post-Reaction Analysis: After the Mitsunobu reaction, hydrolyze the resulting ester back to the alcohol.

  • Final Validation: Analyze the enantiomeric excess of the resulting cis-2-ethynylcyclohexan-1-ol using the same chiral HPLC method. A high e.e. of the opposite enantiomer confirms the expected inversion of configuration.

Visualizing the Workflow:

Mitsunobu_Validation Start trans-2-ethynyl- cyclohexan-1-ol HPLC1 Chiral HPLC (Determine initial e.e.) Start->HPLC1 Mitsunobu Mitsunobu Reaction (Inversion) Start->Mitsunobu Ester cis-2-ethynylcyclohexyl benzoate Mitsunobu->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Product cis-2-ethynyl- cyclohexan-1-ol Hydrolysis->Product HPLC2 Chiral HPLC (Confirm e.e. and inversion) Product->HPLC2

Caption: Validation workflow for a Mitsunobu reaction.

Oxidation Reactions: Assessing Potential Racemization

Oxidation of a secondary alcohol to a ketone results in the loss of the stereocenter. However, kinetic resolution via enantioselective oxidation is a valuable strategy for obtaining enantiomerically enriched alcohols.[18][19][20][21] In such cases, it's crucial to validate the stereochemical integrity of the remaining unreacted alcohol.

Reaction Scheme:

(rac)-trans-2-ethynylcyclohexan-1-ol + Chiral Oxidizing Agent → (S)-trans-2-ethynylcyclohexan-1-ol (unreacted) + 2-ethynylcyclohexanone

Validation Strategy:

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to determine the optimal reaction time for achieving approximately 50% conversion.

  • Separation: After quenching the reaction, separate the unreacted alcohol from the ketone product using column chromatography.

  • Stereochemical Analysis: Determine the enantiomeric excess of the recovered trans-2-ethynylcyclohexan-1-ol using chiral HPLC.

Data Presentation:

Chiral Catalyst Conversion (%) e.e. of Recovered Alcohol (%)
Catalyst A5295
Catalyst B4888
Catalyst C6092

This data allows for a direct comparison of the efficiency and enantioselectivity of different chiral catalysts for the kinetic resolution.

Conclusion: A Multi-faceted Approach to Ensuring Stereochemical Integrity

Validating the stereochemical integrity of chiral molecules like trans-2-ethynylcyclohexan-1-ol in downstream reactions is a critical aspect of drug discovery and development.[11][22][23] A thorough understanding of the reaction mechanism, coupled with the judicious application of powerful analytical techniques such as chiral HPLC and Mosher's ester analysis, is essential. By designing self-validating experimental protocols and carefully interpreting the resulting data, researchers can confidently advance their synthetic campaigns, knowing that the stereochemical integrity of their molecules is assured.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Chem-Station. (2014, March 10). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Zhang, W., & Jacobsen, E. N. (2006). Enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(iii)-salen complexes with N-bromosuccinimide as a powerful oxidant. Organic & Biomolecular Chemistry, 4(15), 2867-2869. [Link]

  • Guo, J., Wu, J., & Si, G. (2000). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie International Edition, 39(8), 1488-1490. [Link]

  • Rychnovsky, S. D., & McLernon, T. L. (1995). Enantioselective Oxidation of Secondary Alcohols Using a Chiral Nitroxyl (N-Oxoammonium salt) Catalyst. Journal of Organic Chemistry, 60(25), 8210-8211. [Link]

  • Amire-Brahimi, M., et al. (2019). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. ACS Central Science, 5(2), 294-302. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Nieto, I., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2177-2188. [Link]

  • Open Access Journals. (2021, December 24). Role of Chirality in Drugs Discovery and Development. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2872. [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Brown, M. K., Blewett, M. M., Colombe, J. R., & Corey, E. J. (2010). Mechanism of the enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(III)-salen complexes. Journal of the American Chemical Society, 132(32), 11165–11170. [Link]

  • Aboul-Enein, H. Y. (Ed.). (1997). The Impact of Stereochemistry on Drug Development and Use. John Wiley & Sons. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-164. [Link]

  • ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the... [Link]

  • Ahmad, I., & Shagufta. (2017). Advances in asymmetric oxidative kinetic resolution of racemic secondary alcohols catalyzed by chiral Mn(III) salen complexes. Journal of the American University of Ras Al Khaimah for Engineering and Computing, 1(1), 1-12. [Link]

  • SciSpace. (n.d.). The Impact of Stereochemistry on Drug Development and Use. [Link]

  • NIST. (2023, March 1). Circular Dichroism Spectral Similarity Plots to Extend Validation and Correction to All Measured Wavelengths. [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.1: Oxidation of Alcohols. [Link]

  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 11(2), 70-76. [Link]

  • Frelek, J., et al. (2018). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 23(7), 1678. [Link]

  • Lee, S., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules, 29(5), 1143. [Link]

  • Miles, A. J., & Janes, R. W. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(13), 7903-7918. [Link]

  • U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. [Link]

  • Master Organic Chemistry. (2010, July 2). Stereoselective and Stereospecific Reactions. [Link]

  • Asai, S., et al. (2020). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 85(15), 9645-9652. [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Journal of the American Chemical Society, 136(41), 14365-14368. [Link]

  • Silva, E. A., et al. (2026, January 31). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Chemistry, 3(1), 221-228. [Link]

  • Zhang, Z., & Thomson, R. J. (2021). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. Chemical Science, 12(25), 8632-8642. [Link]

Sources

Safety & Regulatory Compliance

Safety

trans-2-Ethynylcyclohexan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that the integrity of our research is inextricably linked to our safety and environmental protocols. trans-2-Ethynylcyclohexan-1-ol is a highly valuable bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integrity of our research is inextricably linked to our safety and environmental protocols. trans-2-Ethynylcyclohexan-1-ol is a highly valuable bifunctional building block in organic synthesis, featuring both a secondary hydroxyl group and a terminal alkyne. However, its unique structural features also impart specific toxicological and reactive hazards.

This guide provides a self-validating, causality-driven framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profile & Causality

Before disposing of any chemical, we must understand why it is hazardous. The reactivity and toxicity of trans-2-Ethynylcyclohexan-1-ol dictate our waste management strategy.

Property / HazardClassificationMechanistic Causality & Handling Implication
Molecular Weight 124.18 g/mol Small molecular size facilitates rapid absorption across biological membranes.
Acute Toxicity (Oral) Category 4 (Harmful)Ingestion causes systemic toxicity. Requires strict hygiene; no eating/drinking in the lab .
Acute Toxicity (Dermal) Category 3 (Toxic)The lipophilic cyclohexane ring enhances skin penetration. Mandates rigorous PPE (nitrile/neoprene gloves) .
Skin/Eye Irritation Category 2The hydroxyl and alkyne moieties can disrupt lipid bilayers. Requires safety goggles and immediate washing upon contact 1.
Chemical Reactivity Terminal AlkyneCan form explosive, shock-sensitive acetylides if exposed to Cu(I) or Ag(I) salts. Must be strictly segregated from heavy metals.

Waste Segregation Strategy

The foundation of proper chemical disposal is segregation. Mixing incompatible waste streams can lead to catastrophic failures.

  • Non-Halogenated Organic Waste: trans-2-Ethynylcyclohexan-1-ol contains only carbon, hydrogen, and oxygen. It must be routed to the non-halogenated organic waste stream.

  • Heavy Metal Exclusion (Critical): Due to the weakly acidic terminal alkyne (-C≡CH), this compound must never be disposed of in the same container as transition metal catalysts (e.g., copper, silver, or palladium salts). The formation of metal acetylides in a waste carboy creates a severe explosion hazard.

  • Oxidizer Exclusion: The secondary alcohol is susceptible to oxidation. Segregate from strong oxidizers (e.g., nitric acid, peroxides, permanganate) to prevent exothermic thermal runaway.

G Start Waste Generation: trans-2-Ethynylcyclohexan-1-ol Check Check for Incompatibilities (Heavy Metals, Oxidizers) Start->Check Segregate Segregate into Non-Halogenated Organic Waste Check->Segregate Compatible Label Label as Hazardous Waste (Toxic, Irritant) Segregate->Label Store Store in Secondary Containment (< 90 Days) Label->Store Dispose High-Temperature Incineration (Approved EPA Facility) Store->Dispose

Caption: Decision workflow for the segregation and disposal of trans-2-Ethynylcyclohexan-1-ol waste.

Step-by-Step Disposal Protocol

This protocol ensures that waste is managed from the benchtop to the final disposal facility without compromising safety.

Step 1: Benchtop Collection

  • Collect all liquid and solid residues of trans-2-Ethynylcyclohexan-1-ol in a designated, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass).

  • Scientific Rationale: HDPE provides excellent resistance to organic alcohols and prevents leaching, maintaining the structural integrity of the primary container.

Step 2: Labeling and Documentation

  • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Clearly indicate the contents as "Non-Halogenated Organic Waste: trans-2-Ethynylcyclohexan-1-ol" and check the "Toxic" and "Irritant" hazard boxes 2.

Step 3: Secondary Containment and Storage

  • Store the waste container in secondary containment (e.g., a polypropylene tray) within a designated Satellite Accumulation Area (SAA).

  • Ensure the area is well-ventilated and kept away from direct sunlight and heat sources.

  • Scientific Rationale: Secondary containment prevents environmental release in the event of primary container failure, mitigating the risk of water or ground contamination 3.

Step 4: Transfer to Approved Facility

  • Do not exceed the 90-day storage limit for hazardous waste.

  • Transfer the waste to your institution's Environmental Health and Safety (EHS) department or an approved commercial waste disposal plant for high-temperature incineration 1.

  • Scientific Rationale: High-temperature incineration completely oxidizes the compound into carbon dioxide and water, leaving no toxic residue and preventing bioaccumulation.

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required. The compound's dermal toxicity (Category 3) makes spill response particularly sensitive.

Step 1: Evacuation and Assessment

  • Evacuate personnel from the immediate vicinity.

  • Assess the spill size. For large spills, contact EHS immediately. For small benchtop spills, proceed to Step 2.

Step 2: PPE Donning

  • Equip a fresh pair of heavy-duty nitrile gloves, a chemical-resistant lab coat, and splash-proof safety goggles.

  • Scientific Rationale: Standard latex gloves offer insufficient breakthrough time for organic alcohols. Nitrile or neoprene is required to prevent transdermal absorption.

Step 3: Containment and Absorption

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like sawdust.

  • Scientific Rationale: Inert absorbents prevent the spread of the chemical without introducing a fire hazard or reactive substrate 3.

Step 4: Collection and Decontamination

  • Carefully sweep the absorbed material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Wash the contaminated surface thoroughly with soap and water 1.

  • Scientific Rationale: The surfactant in soap effectively solubilizes residual lipophilic traces of the compound, ensuring complete decontamination of the benchtop.

Spill Spill Spill Detected PPE Don Appropriate PPE (Nitrile, Goggles) Spill->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Sweep/Shovel into Sealed Container Contain->Collect Decon Wash Area with Soap & Water Collect->Decon Waste Transfer to Hazardous Waste Decon->Waste

Caption: Step-by-step spill containment and decontamination protocol.

Regulatory Compliance

While trans-2-Ethynylcyclohexan-1-ol is not specifically P-listed or U-listed under the Resource Conservation and Recovery Act (RCRA), it must be managed as a characteristic hazardous waste due to its toxicity profile. Always consult your local regulatory framework (e.g., European Directives on waste or US EPA guidelines) and your institutional EHS officer to ensure full compliance prior to disposal [[2]]().

References

  • GESTIS-Stoffdatenbank: 1-Ethynylcyclohexanol - DGUV. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of trans-2-Ethynylcyclohexan-1-ol

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with trans-2-Ethynylcyclohexan-1-ol. Our commitment to your safety extends beyond providing a product; we aim to be your trusted partner in laboratory safety and chemical handling by offering in-depth, field-proven insights. This document is structured to provide a comprehensive, yet easily digestible, technical guide based on the specific hazards associated with this compound.

Understanding the Risks: A Proactive Approach to Safety

trans-2-Ethynylcyclohexan-1-ol is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is considered hazardous and is classified as follows:

Hazard ClassificationCategory
Acute oral toxicityCategory 4
Acute dermal toxicityCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Table 1: Hazard Classification of trans-2-Ethynylcyclohexan-1-ol [1]

These classifications indicate that the compound can be harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[1] Therefore, a robust personal protective equipment (PPE) plan is not just a recommendation, but a critical necessity to mitigate these risks.

Core Principles of Protection: Your Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most direct line of defense against chemical exposure. The following protocol is designed to provide maximum protection when handling trans-2-Ethynylcyclohexan-1-ol.

Eye and Face Protection: The First Barrier

Given that trans-2-Ethynylcyclohexan-1-ol causes serious eye irritation, robust eye and face protection is mandatory.[1][2]

  • Primary Protection: At a minimum, tight-sealing safety goggles that conform to ANSI Z-87 standards are required.[3][4] These provide a seal around the eyes to protect against splashes and vapors.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, a face shield must be worn in addition to safety goggles.[4][5] The face shield offers a broader barrier of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

This compound is toxic in contact with skin, making glove selection and usage a critical control point.[1]

  • Glove Material: Nitrile or butyl rubber gloves are recommended for handling trans-2-Ethynylcyclohexan-1-ol.[3][6] Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory settings.[3] Butyl rubber provides excellent protection against a wide range of chemicals, including many organic compounds.[3][6]

  • Glove Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Always practice the "two-glove" or double-gloving technique, especially when handling concentrated solutions. This involves wearing two pairs of gloves, with the outer glove being removed immediately upon contamination.

  • Proper Removal: To prevent self-contamination, remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out in the process. Dispose of them immediately in a designated hazardous waste container.

Body Protection: Shielding Against Accidental Contact

To prevent skin contact, appropriate body protection is essential.[1]

  • Laboratory Coat: A flame-resistant lab coat is required and should be fully buttoned to provide maximum coverage.[4]

  • Apron: For tasks involving significant splash potential, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times. No open-toed shoes or sandals are permitted.[4]

Respiratory Protection: When Engineering Controls Are Not Enough

While handling trans-2-Ethynylcyclohexan-1-ol in a well-ventilated area or a chemical fume hood is the primary method to control inhalation exposure, respiratory protection may be necessary in certain situations.[1]

  • Assessment: The need for respiratory protection should be determined by a formal risk assessment. This is particularly important if there is a potential for aerosol generation or if work is being performed outside of a fume hood.

  • Respirator Type: If a respirator is required, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[1] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Double gloves (Nitrile/Butyl) - Safety goggles & face shield - Lab coat prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handling_weigh Weigh/measure trans-2-Ethynylcyclohexan-1-ol in fume hood prep_materials->handling_weigh handling_transfer Carefully transfer to reaction vessel handling_weigh->handling_transfer handling_reaction Perform reaction under constant monitoring handling_transfer->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of liquid waste in designated, labeled container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of contaminated solids (gloves, etc.) in designated hazardous waste container cleanup_dispose_liquid->cleanup_dispose_solid cleanup_doff_ppe Doff PPE in the correct order cleanup_dispose_solid->cleanup_doff_ppe cleanup_wash Wash hands thoroughly cleanup_doff_ppe->cleanup_wash

Figure 1: A step-by-step workflow for the safe handling of trans-2-Ethynylcyclohexan-1-ol.

Disposal Plan

All waste containing trans-2-Ethynylcyclohexan-1-ol must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Solid Waste: All contaminated solid waste, including gloves, paper towels, and pipette tips, must be placed in a designated hazardous waste container.

  • Disposal Procedures: Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, researchers can confidently and safely work with trans-2-Ethynylcyclohexan-1-ol, ensuring both personal safety and the integrity of their research.

References

  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July 24). Personal Protective Equipment for Chemical Exposures (SOP). Retrieved from [Link]

  • Marathon Petroleum Company LP. (2026, January 31). HF Acid Alkylation Unit Personal Protective Equipment (PPE) (RSP-1129-010). Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Expert Synthesis Solutions. (2020, October 1). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Retrieved from [Link]

  • Sevron Safety Solutions. (2009, June 26). Material Safety Data Sheet: Ethinyl Estradiol (EE). Retrieved from [Link]

  • Organic Chemistry Praktikum. (2006, March). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]

  • CHEMFILT. (n.d.). Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R)-1-ethylcyclohex-2-en-1-ol. PubChem. Retrieved from [Link]

Sources

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Method

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Feasible Synthetic Routes

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trans-2-Ethynylcyclohexan-1-ol
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trans-2-Ethynylcyclohexan-1-ol
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